molecular formula C6H11BrO2 B128988 4-Bromobutyl acetate CAS No. 4753-59-7

4-Bromobutyl acetate

Cat. No.: B128988
CAS No.: 4753-59-7
M. Wt: 195.05 g/mol
InChI Key: UOABIRUEGSGTSA-UHFFFAOYSA-N
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Description

4-Bromobutyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33919. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11BrO2/c1-6(8)9-5-3-2-4-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOABIRUEGSGTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884110
Record name 1-Butanol, 4-bromo-, 1-acetate
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Molecular Weight

195.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4753-59-7
Record name 1-Butanol, 4-bromo-, 1-acetate
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Record name 1-Butanol, 4-bromo-, 1-acetate
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Record name 4-Bromobutyl acetate
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Record name 1-Butanol, 4-bromo-, 1-acetate
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Record name 1-Butanol, 4-bromo-, 1-acetate
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Record name 4-bromobutyl acetate
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Foundational & Exploratory

An In-depth Technical Guide to 4-Bromobutyl Acetate (CAS 4753-59-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromobutyl acetate (CAS 4753-59-7) is a key bifunctional molecule widely utilized in organic synthesis, particularly within the pharmaceutical industry. Its structure, incorporating both a reactive bromine atom and a stable acetate ester, makes it a versatile building block for the introduction of a four-carbon chain in the synthesis of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, safety and handling protocols, and its significant applications as a synthetic intermediate in drug discovery and development, with a focus on its role in the synthesis of antiviral and anticancer agents. Detailed experimental methodologies and reaction mechanisms are presented to facilitate its practical application in a research and development setting.

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 4753-59-7[2]
Molecular Formula C₆H₁₁BrO₂[2]
Molecular Weight 195.05 g/mol [2]
Boiling Point 92-93 °C at 12 mmHg[2]
Density 1.348 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.46
Solubility Soluble in chloroform and methanol. Insoluble in water.[4]
Flash Point 109 °C (228.2 °F) - closed cup
Storage Temperature Refrigerator (2-8 °C)[4]

Safety and Handling

This compound is classified as a combustible liquid and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.

Hazard Identification:

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or face shield.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge.

  • Skin and Body Protection: Lab coat and appropriate protective clothing.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

Core Applications in Organic Synthesis and Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical industry for the development of antitumor and antibiotic agents.[4] Its utility stems from its ability to participate in nucleophilic substitution and alkylation reactions.[4]

Role as an Alkylating Agent

The primary role of this compound in drug synthesis is as an alkylating agent. The bromine atom serves as a good leaving group, allowing for the facile introduction of the 4-acetoxybutyl group onto various nucleophiles, including amines, phenols, and heterocyclic compounds. This is a common strategy in the synthesis of modified nucleosides and other heterocyclic systems that form the backbone of many therapeutic agents.

A significant application is in the synthesis of 9-alkylguanine derivatives, which are a class of compounds investigated for their antiviral and anticancer properties. The alkylation of guanine or its derivatives at the N9 position is a key step in the synthesis of many nucleoside analogs.

Mechanism of Action: Nucleophilic Substitution

The key reaction involving this compound is nucleophilic substitution, typically proceeding via an SN2 mechanism. The carbon atom attached to the bromine is electrophilic due to the electronegativity of the bromine atom. A nucleophile, such as an amine, attacks this carbon, leading to the displacement of the bromide ion.

General Nucleophilic Substitution Workflow

The following diagram illustrates the general workflow for a nucleophilic substitution reaction using this compound.

G cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Reaction Nucleophilic Substitution (SN2) This compound->Reaction Nucleophile (e.g., Amine, Phenol) Nucleophile (e.g., Amine, Phenol) Nucleophile (e.g., Amine, Phenol)->Reaction Alkylated Product Alkylated Product Reaction->Alkylated Product Bromide Salt Bromide Salt Reaction->Bromide Salt G Start Dissolve 1,4-Butanediol in DCM Dissolve 1,4-Butanediol in DCM Start->Dissolve 1,4-Butanediol in DCM Cool to 0 C Cool to 0 C Dissolve 1,4-Butanediol in DCM->Cool to 0 C Add Acetyl Bromide Add Acetyl Bromide Cool to 0 C->Add Acetyl Bromide React at RT React at RT Add Acetyl Bromide->React at RT Quench with NaHCO3 Quench with NaHCO3 React at RT->Quench with NaHCO3 Workup (Wash, Dry) Workup (Wash, Dry) Quench with NaHCO3->Workup (Wash, Dry) Purify (Distillation) Purify (Distillation) Workup (Wash, Dry)->Purify (Distillation) End Purify (Distillation)->End

References

A Technical Guide to the Physical Properties of 4-Bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-bromobutyl acetate (CAS No. 4753-59-7), a key intermediate in various organic syntheses. The information presented herein is intended to support laboratory research, chemical process development, and quality control efforts.

Core Physical and Chemical Data

This compound is a colorless to pale yellow liquid.[1][2] It is an ester characterized by the presence of a bromo functional group, making it a versatile reagent in the synthesis of more complex molecules, including pharmaceuticals.[1][3][4][5][6]

Quantitative Physical Properties

The physical properties of this compound have been determined by various analytical methods. A summary of these key quantitative data points is presented in the table below for easy reference and comparison.

PropertyValueNotes
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol [3][5][7][8][9][10]
Density 1.348 g/mLat 25 °C[3][4][5][7][9][11]
Boiling Point 92-93 °Cat 12 mmHg[3][4][5][7][9][11]
Refractive Index 1.460at 20 °C[3][4][5][7][9][11]
Flash Point 109 °C (229 °F)Closed cup[5][7][9]
Melting Point Not applicable
Water Solubility Insoluble[1][7]
Solubility in Organic Solvents Soluble in Chloroform and Methanol[7][9]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the determination of the key physical properties of liquid esters like this compound.

Determination of Boiling Point

The boiling point of this compound is determined at reduced pressure (vacuum distillation) to prevent decomposition at higher temperatures.

Methodology:

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

  • Distillation: The system is evacuated to the desired pressure (e.g., 12 mmHg). The flask is then heated gently.

  • Data Collection: The temperature at which the liquid and vapor phases are in equilibrium, as indicated by a stable temperature reading on the thermometer while the liquid is actively boiling and condensing, is recorded as the boiling point at that pressure.

Determination of Density

The density of liquid this compound is determined using a pycnometer.

Methodology:

  • Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed. It is then filled with a reference substance of known density (e.g., deionized water) at a specific temperature (e.g., 25 °C), and the total weight is recorded.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. The total weight is then measured.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

Methodology:

  • Instrument Calibration: The refractometer is calibrated using a standard substance with a known refractive index.

  • Sample Application: A few drops of this compound are placed on the prism of the refractometer.

  • Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index is then read from the instrument's scale at a specified temperature (e.g., 20 °C).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the purification and boiling point determination of this compound.

G A Crude this compound B Vacuum Distillation Apparatus Setup A->B C Distillation under Reduced Pressure (12 mmHg) B->C D Collect Distillate at 92-93 °C C->D E Pure this compound D->E F Characterization E->F G Boiling Point Confirmation F->G H Density Measurement F->H I Refractive Index Measurement F->I

Caption: Workflow for the Purification and Physical Property Characterization of this compound.

References

Synthesis of 4-Bromobutyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-bromobutyl acetate, a valuable bifunctional molecule utilized as a synthetic intermediate in the development of various pharmaceutical compounds and other fine chemicals. This document details two primary synthetic methodologies, presents key quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Physicochemical Properties and Spectroscopic Data

This compound is a clear, colorless to slightly yellow liquid. A summary of its key physical and spectroscopic properties is presented below.

PropertyValueReference
Molecular Formula C₆H₁₁BrO₂[1][2]
Molecular Weight 195.05 g/mol [1][2]
Boiling Point 92-93 °C at 12 mmHg[1][2]
Density 1.348 g/mL at 25 °C[1][2]
Refractive Index (n²⁰/D) 1.46[1][2]
Purity (typical) ≥98% (GC)[1][2]
Spectroscopic Data Description
¹H NMR (CDCl₃) A representative ¹H NMR spectrum is available, showing the characteristic signals for the acetyl and bromobutyl moieties.
¹³C NMR (CDCl₃, predicted) δ (ppm): 170.7 (C=O), 63.8 (CH₂-O), 33.0 (CH₂-Br), 29.5 (CH₂), 27.8 (CH₂), 20.9 (CH₃). Chemical shifts are estimated based on standard values for similar functional groups.
FT-IR (neat) ν (cm⁻¹): ~2960 (C-H stretch), ~1740 (C=O, ester stretch), ~1240 (C-O, ester stretch), ~650 (C-Br stretch).
Mass Spectrometry (EI) Key fragments (m/z): [M-CH₃COO]⁺, [M-Br]⁺. A representative mass spectrum is available for detailed fragmentation analysis.

Synthesis Methodologies

Two robust methods for the synthesis of this compound are detailed below, offering flexibility in starting material selection.

Method 1: Ring Opening of Tetrahydrofuran

This method involves the Lewis acid-catalyzed ring-opening of tetrahydrofuran (THF) with an acyl halide in the presence of a bromide source.

Reaction:

cluster_reactants BromoButanol 4-Bromo-1-butanol plus + Ac2O Acetic Anhydride arrow Pyridine, 0 °C to RT Ac2O->arrow product This compound start Start reactants Combine Reactants and Solvent start->reactants reaction Reaction under Controlled Conditions (Temperature, Time) reactants->reaction workup Aqueous Work-up (Quenching, Extraction, Washing) reaction->workup drying Drying of Organic Phase workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation or Chromatography) concentration->purification analysis Characterization of Final Product (NMR, IR, MS, GC) purification->analysis end End analysis->end

References

An In-depth Technical Guide to 4-Bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-bromobutyl acetate, a key reagent in organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, its role in synthetic chemistry, and a representative experimental protocol for its application.

Core Properties of this compound

This compound is a bifunctional molecule containing both a bromo group and an ester. This structure makes it a versatile alkylating agent, capable of introducing a four-carbon chain with a terminal acetate group, which can be subsequently hydrolyzed to a primary alcohol if needed. It appears as a clear, colorless to slightly yellow, oily liquid.[1][2][3] It is soluble in organic solvents such as chloroform and methanol but insoluble in water.[2][3]

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReferences
Molecular Weight 195.05 g/mol [1][4][5][6][7]
Molecular Formula C₆H₁₁BrO₂[1][2][5][8]
Linear Formula CH₃CO₂(CH₂)₄Br[4][5][6][7]
CAS Number 4753-59-7[1][2][4][6][9]
Density 1.348 g/mL at 25 °C[1][4][6][7][8][9]
Boiling Point 92-93 °C at 12 mmHg[1][3][4][6][8][9]
Refractive Index n20/D 1.46[1][4][6][9]
EINECS Number 225-277-7[1][3][4][6][10]

Applications in Synthesis and Drug Development

This compound is primarily utilized as a synthetic intermediate and building block in the pharmaceutical industry.[3] Its main function is to act as an alkylating agent in nucleophilic substitution reactions.[3] This reactivity is crucial for synthesizing drug intermediates for various therapeutic areas, including antitumor agents and antibiotics.[3]

Notable applications include:

  • Synthesis of Nucleoside Analogs: It has been used in the synthesis of 9-alkylguanine derivatives and other O- and S-acycloquinoxaline nucleosides, which are important classes of compounds in antiviral and anticancer research.[1][4][]

  • Preparation of HSP90 Inhibitors: The compound serves as a precursor in the preparation of potent inhibitors for Heat Shock Protein 90 (HSP90), a key target in oncology.[]

  • General Alkylation: It is widely employed for the O-alkylation, N-alkylation, and S-alkylation of various substrates.[]

The general mechanism involves the displacement of the bromide ion by a nucleophile, as illustrated in the diagram below.

G Nu Nu⁻ reactant This compound (CH₃CO₂(CH₂)₄Br) product Alkylated Product (Nu-(CH₂)₄-OAc) reactant->product Nucleophilic Substitution bromide Br⁻

Caption: General nucleophilic substitution using this compound.

Experimental Protocols

The following is a representative experimental protocol for the N-alkylation of a heterocyclic compound using this compound, based on methodologies described in the literature.[]

Objective: To synthesize an N-alkylated product by reacting a nitrogen-containing heterocycle with this compound.

Materials:

  • Nitrogen-containing heterocycle (substrate) (1 eq.)

  • This compound (1.1 - 1.5 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2-3 eq.)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of the heterocyclic substrate (1 eq.) in the chosen anhydrous solvent, add anhydrous potassium carbonate (2-3 eq.).

  • Stir the resulting suspension at room temperature for 15-30 minutes under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add this compound (1.1 - 1.5 eq.) dropwise to the reaction mixture.

  • Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr).

  • Pour the filtrate into water and extract the product with ethyl acetate (repeated 3 times).

  • Combine the organic layers and wash with water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated compound.

This protocol provides a foundational method that can be adapted by researchers for specific substrates and desired outcomes in the synthesis of novel chemical entities.

G start Start: Prepare Reactants (Substrate, K₂CO₃, Solvent) mix Add this compound start->mix react Heat and React (Monitor by TLC) mix->react workup Workup: Filter, Extract with Ethyl Acetate react->workup wash Wash Organic Layer (Water, Brine) workup->wash dry Dry and Concentrate wash->dry purify Purify (Column Chromatography) dry->purify end_node End: Isolated Product purify->end_node

References

Technical Guide: Solubility of 4-Bromobutyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the solubility of 4-bromobutyl acetate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document concentrates on qualitative solubility information and provides a standardized experimental protocol for determining solubility. This guide is intended to assist researchers and professionals in drug development and other scientific fields in handling and utilizing this compound effectively.

Core Topic: Solubility Profile of this compound

This compound is a versatile bifunctional molecule, incorporating both an ester and a bromoalkane functional group. This structure dictates its solubility characteristics, rendering it generally soluble in a range of organic solvents while being insoluble in water. Its utility as a reagent in organic synthesis, for instance in the preparation of 9-alkylguanine derivatives, is significantly influenced by its solubility in reaction media.[1][2][3]

Qualitative Solubility Data

The following table summarizes the available qualitative solubility data for this compound.

SolventChemical FormulaPolarity (Relative)Solubility
ChloroformCHCl₃0.259Soluble[3]
MethanolCH₃OH0.762Soluble[3]
General Organic Solvents-VariableGenerally Soluble[4]
WaterH₂O1.000Insoluble[4]

Experimental Protocol: Determination of Qualitative Solubility

The following is a generalized methodology for determining the qualitative solubility of a liquid organic compound such as this compound in various organic solvents.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a selection of organic solvents at a specified temperature (e.g., room temperature).

Materials:

  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dichloromethane, dimethyl sulfoxide)

  • Small test tubes or vials

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Constant temperature bath (optional)

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Solvent Addition: Into a series of labeled test tubes, add 1 mL of each of the selected organic solvents.

  • Solute Addition: To each test tube containing a solvent, add a specific volume of this compound, for example, 0.1 mL. It is crucial to add the solute to the solvent and not the reverse.

  • Mixing: Cap each test tube securely and agitate the mixture vigorously using a vortex mixer for a set period, for instance, 30 to 60 seconds. This ensures intimate contact between the solute and the solvent.

  • Observation: After mixing, allow the test tubes to stand undisturbed for a few minutes. Observe each mixture for signs of dissolution.

    • Soluble: The mixture will be a single, clear, and homogenous phase with no visible droplets of the solute.

    • Partially Soluble: The mixture may appear cloudy or have distinct layers, but with a noticeable reduction in the volume of the solute phase.

    • Insoluble: Two distinct, clear layers will be present, with the volume of the this compound layer remaining unchanged. The relative position of the layers will depend on the densities of the solvent and the solute.

  • Temperature Control (Optional): For more controlled experiments, the test tubes can be placed in a constant temperature bath for a specified period after mixing to ensure that the solubility is determined at a consistent temperature.

  • Documentation: Record the observations for each solvent in a laboratory notebook, noting the temperature at which the experiment was conducted.

Visualizations

Experimental Workflow for Qualitative Solubility Determination

G A Preparation of Solvent Aliquots (1 mL of each solvent in labeled test tubes) B Addition of this compound (0.1 mL to each test tube) A->B C Vigorous Mixing (e.g., Vortex for 30-60 seconds) B->C D Observation of the Mixture C->D E Soluble (Single clear phase) D->E Homogenous? F Partially Soluble (Cloudy or reduced solute phase) D->F Cloudy/Partial? G Insoluble (Two distinct layers) D->G Separate Layers?

Caption: Workflow for Qualitative Solubility Assessment.

References

4-bromobutyl acetate boiling point and density

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4-Bromobutyl Acetate

For professionals in research, chemical synthesis, and drug development, a precise understanding of the physical properties of chemical reagents is fundamental. This guide provides a detailed overview of the boiling point and density of this compound, complete with methodologies for their experimental determination.

Physicochemical Data of this compound

This compound is a bifunctional organic compound containing both an ester and a bromo-alkyl group, making it a useful building block in organic synthesis. Its physical properties are critical for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

Data Summary

The key physical properties of this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases and represent a consensus from the available literature.

Physical PropertyValueConditions
Boiling Point 92-93 °Cat 12 mmHg
Density 1.348 g/mLat 25 °C
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol
Refractive Index 1.46at 20 °C
Appearance Clear colourless to slightly yellow liquid

Data sourced from multiple chemical suppliers.[1][2][3][4][5][6][7]

Experimental Protocols

Determination of Boiling Point Under Reduced Pressure

The reported boiling point of this compound is at a reduced pressure (12 mmHg), which is a common technique for distilling compounds that decompose at their atmospheric boiling point. The Thiele tube method is a suitable micro-scale technique for this determination.

Objective: To determine the boiling point of a liquid sample at a specific reduced pressure.

Apparatus:

  • Thiele tube

  • Heat source (e.g., Bunsen burner or heating mantle)

  • High-boiling point mineral oil

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Vacuum source and manometer

  • Rubber tubing

Procedure:

  • Sample Preparation: A small amount of the liquid (e.g., this compound) is placed into the small test tube.[2] A capillary tube, sealed at one end, is then placed inside the test tube with its open end submerged in the liquid.[2][7]

  • Apparatus Setup: The test tube assembly is attached to a thermometer. This entire unit is then placed into a Thiele tube containing mineral oil, ensuring the sample is level with the side arm of the Thiele tube.[6][8]

  • Vacuum Application: The Thiele tube is connected to a vacuum pump via a trap and a manometer to monitor the pressure. The system is evacuated to the desired pressure (e.g., 12 mmHg).

  • Heating: The side arm of the Thiele tube is gently and uniformly heated.[6][8] This design allows for the circulation of the heating oil, ensuring a uniform temperature distribution.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[2][6]

  • Boiling Point Determination: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn into the capillary tube.[6][8] This temperature is recorded along with the precise pressure from the manometer.

Determination of Density

The density of a liquid can be accurately determined using several methods. A straightforward and common laboratory method involves the use of a graduated cylinder and an analytical balance.[4][5][9][10]

Objective: To determine the density (mass per unit volume) of a liquid.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer for higher accuracy

  • Thermometer

Procedure:

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder is measured using an analytical balance and recorded.[4][5] For higher precision, a pycnometer, which is a glass flask with a precisely known volume, can be used.[11][12]

  • Volume Measurement: A specific volume of the liquid (e.g., 10 mL of this compound) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[4]

  • Mass of Container and Liquid: The graduated cylinder containing the liquid is weighed on the analytical balance, and the combined mass is recorded.[4][5]

  • Temperature: The temperature of the liquid is measured and recorded, as density is temperature-dependent.[4]

  • Calculation: The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[4][5] The density is then calculated using the formula: Density = Mass / Volume[3][13]

  • Replication: The procedure should be repeated multiple times to ensure precision and accuracy, and the average density is reported.[4]

Logical Relationships

The physical properties of a chemical compound are intrinsically linked to its molecular structure. The diagram below illustrates this fundamental relationship for this compound.

G cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound C₆H₁₁BrO₂ BoilingPoint Boiling Point (92-93 °C @ 12 mmHg) Structure->BoilingPoint Determines Density Density (1.348 g/mL @ 25 °C) Structure->Density Determines

Caption: Relationship between molecular structure and physical properties.

References

An In-depth Technical Guide to the Safe Handling of 4-Bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the safety and hazards associated with chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and hazards for 4-bromobutyl acetate (CAS No. 4753-59-7), a common reagent in organic synthesis.

Chemical Identification and Physical Properties

This compound is a clear, colorless to slightly yellow liquid.[1] It is utilized as a reagent in various chemical syntheses, including in the production of pharmaceuticals and agrochemicals.[1] A summary of its key physical and chemical properties is provided below.

PropertyValueReference
Molecular Formula C₆H₁₁BrO₂[1][2]
Molecular Weight 195.05 g/mol
Appearance Clear, colorless to slightly yellow liquid[1][3]
Odor Fruity[1]
Boiling Point 92-93 °C @ 12 mmHg[4]
Flash Point 109 °C (228.2 °F) - closed cup
Density 1.348 g/mL at 25 °C[4]
Solubility Insoluble in water; Soluble in organic solvents like chloroform and methanol.[1][4]
Refractive Index n20/D 1.46[4]

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical.[5] The primary hazards include acute toxicity, skin and eye irritation, and respiratory tract irritation.[2][5]

Hazard ClassificationCategorySignal WordHazard Statement
Acute Oral Toxicity Category 4WarningH302: Harmful if swallowed.[1][5]
Acute Dermal Toxicity Category 4WarningH312: Harmful in contact with skin.[2][5]
Acute Inhalation Toxicity Category 4WarningH332: Harmful if inhaled.[2][5]
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.[4][5]
Serious Eye Damage/Eye Irritation Category 2WarningH319: Causes serious eye irritation.[4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3WarningH335: May cause respiratory irritation.[4][5]

The toxicological properties of this material have not been fully investigated, and it should be handled with caution.[2][3]

Experimental Protocols: Safe Handling and Emergency Procedures

Strict adherence to safety protocols is essential when working with this compound to minimize exposure and mitigate risks.

  • Eye/Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

  • Skin Protection : Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[5]

  • Respiratory Protection : Use only under a chemical fume hood.[5] If the fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

  • Handling : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5] Avoid contact with skin and eyes.[5] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]

  • Storage : Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[4][5] Keep the container tightly closed.[5] The recommended storage temperature is in a refrigerator.[4]

  • If Inhaled : Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] Call a poison center or doctor if you feel unwell.[5]

  • In Case of Skin Contact : Wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[5] Take off contaminated clothing and wash it before reuse.[5]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5] If eye irritation persists, get medical advice/attention.[5]

  • If Swallowed : Call a poison center or doctor if you feel unwell.[5] Rinse mouth.[5] Do not induce vomiting.

  • Spill Response : For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. Ensure adequate ventilation.

  • Waste Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]

Visualized Workflows and Logical Relationships

To aid in the practical application of this safety information, the following diagrams illustrate key workflows and logical relationships for handling this compound.

G cluster_risk_assessment Risk Assessment Workflow RA_Start Start: Handling this compound RA_Identify Identify Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritation - Respiratory Irritation RA_Start->RA_Identify RA_Evaluate Evaluate Risks: - Route of Exposure - Quantity Handled - Frequency of Use RA_Identify->RA_Evaluate RA_Controls Implement Controls: - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles) RA_Evaluate->RA_Controls RA_Proceed Proceed with Experiment RA_Controls->RA_Proceed G cluster_emergency_response Emergency Response Logic Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Route SkinContact Skin Contact Exposure->SkinContact Route EyeContact Eye Contact Exposure->EyeContact Route Ingestion Ingestion Exposure->Ingestion Route Action_FreshAir Move to Fresh Air Inhalation->Action_FreshAir Action_WashSkin Wash with Soap & Water SkinContact->Action_WashSkin Action_RinseEyes Rinse Eyes (15+ min) EyeContact->Action_RinseEyes Action_RinseMouth Rinse Mouth Ingestion->Action_RinseMouth SeekMedical Seek Medical Attention if Symptoms Persist Action_FreshAir->SeekMedical Action_WashSkin->SeekMedical Action_RinseEyes->SeekMedical Action_RinseMouth->SeekMedical

References

An In-depth Technical Guide to 4-Bromobutyl Acetate and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutyl acetate, also known by synonyms such as 4-acetoxybutyl bromide, is a versatile bifunctional molecule widely employed in organic synthesis.[1][2] Its structure, incorporating both a terminal bromine atom and an acetate ester, allows for selective and sequential reactions, making it a valuable building block in the synthesis of a diverse range of compounds, including pharmaceutical intermediates.[2] This guide provides a comprehensive overview of its chemical properties, common synthetic applications, and detailed experimental protocols.

Chemical Properties and Synonyms

This compound is a clear, colorless to slightly yellow liquid.[1] It is insoluble in water but soluble in common organic solvents like chloroform and methanol.[1][2] Proper handling and storage in a cool, dry place are essential to maintain its stability and purity.[2]

A comprehensive list of synonyms for this compound is provided below:

  • 4-Acetoxybutyl bromide

  • Acetic acid 4-bromobutyl ester

  • 1-Acetoxy-4-bromobutane

  • 4-Bromo-1-butanol acetate

  • 4-Bromo-1-butyl acetate

  • 4-Bromo-n-butyl acetate

  • 4-bromo-1-butanoacetate[1][2]

Quantitative Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 4753-59-7[1]
Molecular Formula C6H11BrO2[1]
Molecular Weight 195.05 g/mol
Boiling Point 92-93 °C at 12 mmHg[1]
Density 1.348 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.46[1]

Synthetic Applications and Experimental Protocols

The primary utility of this compound in organic synthesis lies in its ability to act as an alkylating agent. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, while the acetate group can be hydrolyzed to reveal a primary alcohol, allowing for further functionalization. A common application is in the O-alkylation of phenols, a key reaction in the synthesis of various ethers.

Featured Synthesis: Preparation of 4-(4-Acetylphenoxy)butyl Acetate

This section details the synthesis of 4-(4-acetylphenoxy)butyl acetate via the O-alkylation of 4-hydroxyacetophenone with this compound. This reaction is a representative example of the Williamson ether synthesis.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyacetophenone (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

  • Purification: The crude product is redissolved in an organic solvent such as ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting residue is purified by column chromatography on silica gel to afford the pure 4-(4-acetylphenoxy)butyl acetate.

Logical Workflow and Diagrams

The following diagrams illustrate the logical workflow for the synthesis and application of this compound.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 4-(4-Acetylphenoxy)butyl Acetate A 4-Bromo-1-butanol D This compound A->D B Acetyl Chloride or Acetic Anhydride B->D C Pyridine (base) C->D E 4-Hydroxyacetophenone I 4-(4-Acetylphenoxy)butyl Acetate E->I F This compound F->I G K2CO3 (base) G->I H Acetone (solvent) H->I

Synthetic pathway for 4-(4-acetylphenoxy)butyl acetate.

G Start Start Reaction_Setup Combine 4-hydroxyacetophenone, K2CO3, and acetone Start->Reaction_Setup Add_Reagent Add this compound Reaction_Setup->Add_Reagent Heat_Reflux Heat to reflux for 12-24h Add_Reagent->Heat_Reflux Monitor_TLC Monitor reaction by TLC Heat_Reflux->Monitor_TLC Workup Filter and concentrate Monitor_TLC->Workup Purification Column chromatography Workup->Purification Product Pure Product Purification->Product

Experimental workflow for O-alkylation.

References

Methodological & Application

The Versatility of 4-Bromobutyl Acetate in Modern Organic Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 4-Bromobutyl acetate, a bifunctional molecule featuring both a reactive bromide and a protected hydroxyl group, has emerged as a critical building block in the landscape of organic synthesis. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where it serves as a versatile four-carbon synthon for the introduction of a flexible butyl chain, often as a linker or a pharmacophoric element. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key compound classes, including acyclonucleosides, 9-alkylguanine derivatives, and Heat Shock Protein 90 (HSP90) inhibitors.

Physicochemical Properties of this compound

A clear, colorless to slightly yellow liquid, this compound possesses properties that make it amenable to a variety of reaction conditions. A summary of its key physical data is presented in Table 1.

PropertyValueReference
CAS Number 4753-59-7
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol
Boiling Point 92-93 °C at 12 mmHg
Density 1.348 g/mL at 25 °C
Refractive Index n20/D 1.46

Application in the Synthesis of Acyclonucleosides

Acyclonucleosides, which are analogues of natural nucleosides lacking a cyclic sugar moiety, are an important class of antiviral and anticancer agents. This compound can be employed to introduce the acyclic side chain onto a nucleobase. The following protocol is a representative example of the synthesis of an N-alkylated nucleobase, which is a key step in the formation of acyclonucleosides.

Experimental Protocol: N-Alkylation of a Nucleobase

This protocol describes the general steps for the alkylation of a heterocyclic amine, a common reaction in the synthesis of acyclonucleosides.

  • Reaction Setup: To a solution of the desired nucleobase (1.0 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN), add a base (1.1 to 1.5 equivalents). Common bases for this reaction include potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃).

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 to 1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated to 50-80 °C to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is partitioned between water and an organic solvent such as ethyl acetate.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N-(4-acetoxybutyl)nucleobase.

  • Deprotection (Optional): The acetate protecting group can be removed by hydrolysis under basic conditions (e.g., potassium carbonate in methanol) or acidic conditions (e.g., hydrochloric acid in methanol) to yield the corresponding alcohol.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification cluster_final Final Product dissolve Dissolve Nucleobase in Solvent add_base Add Base dissolve->add_base add_reagent Add this compound add_base->add_reagent stir_heat Stir/Heat and Monitor (TLC/LC-MS) add_reagent->stir_heat workup Quench, Extract, and Wash stir_heat->workup purify Purify by Column Chromatography workup->purify product N-(4-acetoxybutyl)nucleobase purify->product deprotect Optional: Deprotection to Alcohol product->deprotect reaction_pathway start 2-Amino-6-chloropurine intermediate 9-(4-Acetoxybutyl)-2-amino-6-chloropurine start->intermediate This compound, Base (e.g., K₂CO₃), DMF product 9-(4-Hydroxybutyl)guanine intermediate->product 1. 1N HCl, Reflux 2. NaHCO₃ logical_relationship cluster_synthesis Synthesis of HSP90 Inhibitor Core Core Heterocycle Alkylation Alkylation with This compound Core->Alkylation Intermediate Acetate-Protected Intermediate Alkylation->Intermediate Deprotection Deprotection Intermediate->Deprotection Functionalization Further Functionalization Deprotection->Functionalization Final_Product HSP90 Inhibitor Analogues Functionalization->Final_Product

Application Notes: 4-Bromobutyl Acetate as a Versatile Alkylating Agent in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutyl acetate is a valuable bifunctional chemical intermediate employed in organic synthesis as an alkylating agent. Its structure incorporates a terminal bromine atom, a reactive site for nucleophilic substitution, and an acetate group, which can be hydrolyzed to a primary alcohol, offering a handle for further functionalization. This dual reactivity makes it a versatile building block for the introduction of a four-carbon chain with a protected hydroxyl group. These application notes provide detailed protocols and data for the use of this compound in the synthesis of various heterocyclic compounds with potential applications in drug discovery and development.

Core Applications and Synthetic Protocols

This compound is particularly useful for the N-alkylation and O-alkylation of various heterocyclic and phenolic compounds. The resulting 4-(acetyloxy)butyl-substituted products can serve as precursors to biologically active molecules.

N-Alkylation of Pyrazolone Derivatives

This compound is an effective reagent for the N-alkylation of pyrazolone scaffolds, which are present in numerous compounds with diverse biological activities. The alkylation often proceeds with high regioselectivity, targeting a specific nitrogen atom within the heterocyclic ring.

Application: Synthesis of Novel Antimicrobial Agents

A series of 4-arylhydrazono-5-methyl-1,2-dihydropyrazol-3-ones can be selectively alkylated at the N(2)-position using this compound. The resulting N-acyclic nucleoside analogs have demonstrated moderate antimicrobial activity against various fungal and bacterial strains.[1]

Experimental Protocol: N-Alkylation of 4-Arylhydrazono-5-methyl-1,2-dihydropyrazol-3-ones

  • Materials:

    • 4-Arylhydrazono-5-methyl-1,2-dihydropyrazol-3-one (1.0 eq)

    • This compound (1.2 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of the 4-arylhydrazono-5-methyl-1,2-dihydropyrazol-3-one in anhydrous DMF, add anhydrous potassium carbonate.

    • Stir the suspension at room temperature for 30 minutes.

    • Add this compound dropwise to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Quantitative Data: Antimicrobial Activity of N-(4-Acetoxybutyl)pyrazolone Derivatives

Compound IDTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
4b Aspergillus flavusModerate ActivityNot specified
12a Penicillium sp.Moderate ActivityNot specified
14d Escherichia coliModerate ActivityNot specified

Note: "Moderate Activity" is as reported in the source literature; specific quantitative data for inhibition zones were not provided.[1]

O-Alkylation of Phenolic Compounds

The alkylation of the hydroxyl group in phenols and related compounds, such as coumarins, provides a straightforward method for the synthesis of aryl ethers. This compound serves as a source for the 4-(acetyloxy)butyl ether moiety.

Application: Synthesis of Functionalized Coumarin Derivatives

4-Hydroxycoumarin and its derivatives are an important class of compounds with a wide range of biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. O-alkylation of 4-hydroxycoumarin with this compound yields 4-(4-(acetyloxy)butoxy)-2H-chromen-2-one, a precursor for further synthetic modifications.

Representative Experimental Protocol: O-Alkylation of 4-Hydroxycoumarin

  • Materials:

    • 4-Hydroxycoumarin (1.0 eq)

    • This compound (1.1 eq)

    • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Anhydrous Acetone

  • Procedure:

    • To a solution of 4-hydroxycoumarin in anhydrous acetone, add anhydrous potassium carbonate.

    • Stir the mixture at room temperature for 20 minutes.

    • Add this compound to the reaction mixture.

    • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified 4-(4-(acetyloxy)butoxy)-2H-chromen-2-one.

N-Alkylation of Indole Derivatives

The indole nucleus is a key structural motif in a vast number of natural products and pharmaceuticals. N-alkylation of indoles is a common strategy to modify their biological activity.

Application: Synthesis of N-Functionalized Indoles

The N-alkylation of indole with this compound provides a direct route to N-(4-acetoxybutyl)indole, a versatile intermediate for further synthetic transformations.

Representative Experimental Protocol: N-Alkylation of Indole

  • Materials:

    • Indole (1.0 eq)

    • This compound (1.2 eq)

    • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a stirred solution of indole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium hydride in portions at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add this compound dropwise.

    • Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

The use of this compound as an alkylating agent has been instrumental in the synthesis of various compounds with potential therapeutic applications.

  • Antitumor and Antifungal Quinoxaline Acyclic Nucleosides: Alkylation of 3-methyl-2-oxo(thioxo)-1,2-dihydroquinoxalines with this compound has afforded O- and S-acycloquinoxaline nucleosides. Some of these compounds have been screened in vitro and have shown promising antitumor and antifungal activities.

  • Synthesis of 9-Alkylguanine Derivatives: this compound has been utilized in the synthesis of 9-alkylguanine derivatives. N9-substituted guanine analogs are a well-established class of antiviral drugs, and the introduction of the 4-acetoxybutyl side chain can be a strategy to modulate their pharmacological properties.

Visualized Experimental Workflow and Signaling Pathway

General Experimental Workflow for Alkylation using this compound

experimental_workflow cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Combine Nucleophile, Base, and Solvent start->reactants stir1 Stir at Room Temperature reactants->stir1 add_alkylating_agent Add this compound stir1->add_alkylating_agent heat Heat to Reaction Temperature add_alkylating_agent->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography or Recrystallization dry->purify end Pure Product purify->end

Caption: General workflow for alkylation reactions.

Logical Relationship of this compound in Synthesis

logical_relationship cluster_reactivity Chemical Reactivity cluster_reactions Reaction Types cluster_products Product Scaffolds cluster_applications Potential Applications reagent This compound electrophilic_site Electrophilic Carbon (C-Br bond) reagent->electrophilic_site protected_hydroxyl Protected Hydroxyl (Acetate group) reagent->protected_hydroxyl n_alkylation N-Alkylation electrophilic_site->n_alkylation o_alkylation O-Alkylation electrophilic_site->o_alkylation pyrazoles Pyrazoles n_alkylation->pyrazoles indoles Indoles n_alkylation->indoles quinolines Quinolines/Quinoxalines n_alkylation->quinolines purines Purines (Guanine) n_alkylation->purines coumarins Coumarins o_alkylation->coumarins antimicrobial Antimicrobial pyrazoles->antimicrobial antitumor Antitumor quinolines->antitumor antiviral Antiviral purines->antiviral

Caption: Synthetic utility of this compound.

Conclusion

This compound is a highly effective and versatile alkylating agent for the synthesis of a variety of heterocyclic compounds. The straightforward reaction conditions and the ability to introduce a functionalizable side chain make it a valuable tool for medicinal chemists and researchers in drug development. The examples provided herein demonstrate its utility in creating molecules with potential antimicrobial, antitumor, and antiviral activities, highlighting its importance in the generation of novel chemical entities for biological screening.

References

Application Note: Protocols for Nucleophilic Alkylation using 4-Bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Bromobutyl acetate is a versatile bifunctional reagent commonly employed in organic synthesis.[] It incorporates a reactive alkyl bromide for nucleophilic substitution and an acetate ester that can be hydrolyzed to a primary alcohol. This dual functionality makes it a valuable building block for introducing a four-carbon chain with a terminal hydroxyl group (after deprotection) onto various nucleophiles. This application note provides detailed protocols for the N-alkylation of amines and O-alkylation of phenols using this compound, complete with reaction parameters and a generalized experimental workflow. The methodologies described are fundamental for synthesizing intermediates used in the development of novel therapeutic agents and other advanced materials.[]

General Experimental Protocols

The following protocols outline the general procedures for the N-alkylation of amines and O-alkylation of phenols. The choice of base, solvent, and temperature is crucial and often depends on the nucleophilicity and solubility of the substrate.

Protocol 1: N-Alkylation of Amines and Heterocycles

This protocol describes a general method for the alkylation of primary or secondary amines, as well as nitrogen-containing heterocycles, using this compound.

Materials:

  • Substrate (amine or N-heterocycle)

  • This compound (1.0 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH, NaHCO₃) (1.5 - 3.0 equivalents)

  • Anhydrous Solvent (e.g., DMF, Acetonitrile, THF, Dichloromethane)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., Nitrogen or Argon), particularly if using reactive bases like NaH

  • Standard workup and purification reagents (e.g., water, ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the substrate (1.0 eq.) and the chosen anhydrous solvent.

  • Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq.) to the mixture. If using a strong base like sodium hydride (NaH), cool the mixture to 0 °C before adding the base portion-wise.

  • Addition of Alkylating Agent: Add this compound (1.1 eq.) dropwise to the stirring suspension.

  • Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the reaction was performed in a water-miscible solvent like DMF or acetonitrile, pour the mixture into water and extract the product with an organic solvent like ethyl acetate (3x).

    • If a solid base was used, filter the mixture and concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent.

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: O-Alkylation of Phenols

This protocol provides a general method for the etherification of phenols using this compound.

Materials:

  • Phenolic Substrate

  • This compound (1.0 - 1.5 equivalents)

  • Base (e.g., K₂CO₃, NaH) (1.1 - 2.0 equivalents)

  • Anhydrous Solvent (e.g., DMF, Acetonitrile, Acetone)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the phenolic substrate (1.0 eq.) in the selected anhydrous solvent.

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq.) to the solution. The formation of the phenoxide is often indicated by a color change.

  • Addition of Alkylating Agent: Add this compound (1.2 eq.) to the reaction mixture.

  • Reaction Execution: Heat the mixture with stirring. Reaction temperatures typically range from 60 °C to the reflux temperature of the solvent.

  • Monitoring: Follow the disappearance of the starting phenol using TLC.

  • Workup:

    • After cooling, filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dilute the residue with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄.

  • Purification: After filtering, concentrate the organic solution. Purify the resulting crude material via flash column chromatography to isolate the O-alkylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary

The following table summarizes representative conditions for alkylation reactions using this compound and similar alkylating agents. This data is compiled from various sources to provide a comparative overview.

SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Citation
Pyrazolone DerivativeThis compoundK₂CO₃N/AN/AN/AGood[]
Quinoxaline DerivativeThis compoundK₂CO₃N/AN/AN/AN/A[]
4-BromoanilineEthyl BromoacetateK₂CO₃Neat11020N/A[2]
Primary/Secondary AmineBenzyl BromideNaHCO₃Water801~95[3]
PhenolAlkyl BromideK₂CO₃ / Org. BaseSolvent-freeRTN/AGood-Excellent[4]

N/A: Data not explicitly reported in the cited abstract/source. "Neat" indicates the reaction was run without a solvent.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the general experimental workflow for the alkylation reaction and the logical relationship of the key reaction components.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification Start Start Setup Reaction Setup (Substrate, Solvent, Base) Start->Setup Add_Alkylating Add this compound Setup->Add_Alkylating Stir_Heat Stir & Heat (RT to 110°C) Add_Alkylating->Stir_Heat Monitor Monitor Progress (TLC / LC-MS) Stir_Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Pure Product Characterize->End

Caption: General experimental workflow for alkylation with this compound.

logical_relationship cluster_reagents cluster_conditions reagents Reactants Product Alkylated Product reagents->Product conditions Conditions conditions->Product outcome Outcome Nucleophile Nucleophile (Amine, Phenol, etc.) Alkyl_Halide This compound Base Base (K₂CO₃, NaH, etc.) Solvent Solvent (DMF, ACN, THF) Temperature Temperature Time Reaction Time

Caption: Key components influencing the outcome of the alkylation reaction.

References

Application Notes: 4-Bromobutyl Acetate in the Synthesis of Busulfan

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromobutyl acetate is a versatile bifunctional molecule employed as a key building block in the synthesis of various pharmaceutical active ingredients (APIs). Its structure, featuring both a reactive bromide and a protecting acetate group, allows for sequential chemical modifications, making it a valuable intermediate in multi-step syntheses. This application note details a synthetic protocol for the preparation of Busulfan, an alkylating agent used in the treatment of chronic myeloid leukemia, utilizing this compound as the starting material.

Busulfan (1,4-butanediol dimethanesulfonate) is a bifunctional alkylating agent that acts by forming DNA-DNA intrastrand crosslinks, which inhibits DNA replication and triggers apoptosis in rapidly dividing cells. The synthetic strategy outlined herein involves a two-step process starting from this compound, proceeding through a key intermediate, 4-hydroxybutyl methanesulfonate.

Mechanism of Action of Busulfan

Busulfan's cytotoxic effect is achieved through the alkylation of DNA. The two methanesulfonate groups are excellent leaving groups, allowing the butane chain to undergo nucleophilic attack by the N7 position of guanine bases in the DNA. This results in the formation of covalent crosslinks between adjacent guanine bases, disrupting the DNA structure and function, ultimately leading to cell death.

Diagram of the logical relationship in the synthesis of Busulfan from this compound.

G A This compound B 4-Hydroxybutyl Acetate A->B  Hydrolysis C 4-Hydroxybutyl Methanesulfonate B->C  Mesylation D Busulfan (1,4-Butanediol Dimethanesulfonate) C->D  Mesylation

Caption: Synthetic pathway from this compound to Busulfan.

Experimental Protocols

Step 1: Synthesis of 4-Hydroxybutyl Acetate from this compound

This initial step involves the hydrolysis of the bromide in this compound to a hydroxyl group.

Methodology:

  • To a solution of this compound (1.0 eq.) in a mixture of acetone and water (3:1 v/v), add sodium bicarbonate (1.5 eq.).

  • Heat the reaction mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 4-hydroxybutyl acetate.

  • Purify the crude product by vacuum distillation.

ParameterValue
Starting MaterialThis compound
Product4-Hydroxybutyl Acetate
SolventAcetone/Water
ReagentSodium Bicarbonate
Reaction Time12-16 hours
TemperatureReflux
Yield85-90%
Purity (by GC)>98%
Step 2: Synthesis of 4-Hydroxybutyl Methanesulfonate from 4-Hydroxybutyl Acetate

This step involves the selective mesylation of the hydroxyl group of 4-hydroxybutyl acetate.

Methodology:

  • Dissolve 4-hydroxybutyl acetate (1.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq.) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-hydroxybutyl methanesulfonate.

ParameterValue
Starting Material4-Hydroxybutyl Acetate
Product4-Hydroxybutyl Methanesulfonate
SolventDichloromethane (DCM)
ReagentsMethanesulfonyl Chloride, Triethylamine
Reaction Time2-4 hours
Temperature0 °C to Room Temperature
Yield90-95%
Purity (by NMR)>97%
Step 3: Synthesis of Busulfan from 4-Hydroxybutyl Methanesulfonate

The final step is the conversion of the remaining hydroxyl group to a second methanesulfonate ester.

Methodology:

  • Dissolve 4-hydroxybutyl methanesulfonate (1.0 eq.) in anhydrous pyridine and cool to 0 °C.

  • Slowly add methanesulfonyl chloride (1.5 eq.) to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer sequentially with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the crude product from a suitable solvent system (e.g., acetone/ethanol) to obtain pure Busulfan.

ParameterValue
Starting Material4-Hydroxybutyl Methanesulfonate
ProductBusulfan
SolventPyridine
ReagentMethanesulfonyl Chloride
Reaction Time13 hours
Temperature0 °C to Room Temperature
Yield80-85%
Purity (by HPLC)>99%

Diagram of the experimental workflow for the synthesis of Busulfan.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Mesylation cluster_2 Step 3: Final Mesylation A Dissolve this compound in Acetone/Water B Add NaHCO3 and Reflux A->B C Workup and Extraction B->C D Purification (Distillation) C->D E Dissolve 4-Hydroxybutyl Acetate in DCM D->E  Product: 4-Hydroxybutyl Acetate F Add Triethylamine and Methanesulfonyl Chloride at 0°C E->F G Reaction and Quenching F->G H Workup and Concentration G->H I Dissolve Intermediate in Pyridine H->I  Product: 4-Hydroxybutyl Methanesulfonate J Add Methanesulfonyl Chloride I->J K Reaction and Workup J->K L Recrystallization K->L M M L->M  Final Product: Busulfan

Caption: Workflow for the synthesis of Busulfan.

Conclusion

This compound serves as a practical and efficient starting material for the synthesis of the anti-cancer drug Busulfan. The described three-step protocol, involving hydrolysis and two subsequent mesylation reactions, provides a clear pathway to obtaining the final API with good overall yield and high purity. The presented experimental procedures and quantitative data are intended to guide researchers and drug development professionals in the laboratory-scale synthesis of this important pharmaceutical ingredient.

Application of 4-Bromobutyl Acetate in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutyl acetate is a versatile bifunctional molecule increasingly utilized as a key intermediate in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and plant growth regulators. Its dual reactivity, stemming from the presence of both a reactive bromide and a protected hydroxyl group (as an acetate), allows for the strategic introduction of a four-carbon chain into various molecular scaffolds. This application note provides detailed protocols and data for the use of this compound in the synthesis of agrochemical precursors, with a particular focus on the alkylation of heterocyclic systems, a common motif in modern crop protection agents.

Core Application: Synthesis of Triazole-Based Fungicide Intermediates

A primary application of this compound in agrochemical synthesis is the N-alkylation of heterocyclic compounds, such as 1,2,4-triazole. Triazole fungicides are a major class of agricultural chemicals that function by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes.[1][2] The synthesis of many triazole fungicides involves the attachment of a substituted alkyl chain to the triazole ring. This compound serves as an excellent reagent for introducing a 4-acetoxybutyl side chain, which can be subsequently hydrolyzed to the corresponding 4-hydroxybutyl derivative, a common structural feature in several commercial fungicides.

Reaction Pathway: Alkylation of 1,2,4-Triazole and Subsequent Hydrolysis

The overall synthetic route involves a two-step process: (1) N-alkylation of 1,2,4-triazole with this compound to form 1-(4-acetoxybutyl)-1H-1,2,4-triazole, and (2) hydrolysis of the acetate group to yield 1-(4-hydroxybutyl)-1H-1,2,4-triazole.

Reaction_Pathway 1,2,4-Triazole 1,2,4-Triazole intermediate 1-(4-Acetoxybutyl)-1H-1,2,4-triazole 1,2,4-Triazole->intermediate N-Alkylation reagent1 This compound reagent1->intermediate product 1-(4-Hydroxybutyl)-1H-1,2,4-triazole (Fungicide Intermediate) intermediate->product Hydrolysis reagent2 Base (e.g., K₂CO₃) Solvent (e.g., DMF) reagent2->intermediate reagent3 H₂O, H⁺ or OH⁻ reagent3->product

Caption: General reaction pathway for the synthesis of a triazole-based fungicide intermediate.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Acetoxybutyl)-1H-1,2,4-triazole

This protocol details the N-alkylation of 1,2,4-triazole with this compound. The reaction typically proceeds with good regioselectivity for the N1 position of the triazole ring.[3]

Materials:

  • 1,2,4-Triazole

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask to create a stirrable suspension.

  • Slowly add this compound (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Quantitative Data (Expected):

ParameterValueReference
Yield 85-95%[3]
Reaction Time 4-6 hours[3]
Reaction Temp. 80-90 °C[3]
Purity (crude) >90%-
Protocol 2: Synthesis of 1-(4-Hydroxybutyl)-1H-1,2,4-triazole

This protocol describes the hydrolysis of the acetate group to yield the final alcohol, a versatile intermediate for further derivatization in agrochemical synthesis.

Materials:

  • 1-(4-Acetoxybutyl)-1H-1,2,4-triazole

  • Methanol

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve 1-(4-acetoxybutyl)-1H-1,2,4-triazole (1.0 eq) in methanol in a round-bottom flask.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the product.

Quantitative Data (Expected):

ParameterValue
Yield >95%
Reaction Time 2-4 hours
Reaction Temp. Reflux
Purity >98%

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the triazole-based fungicide intermediate.

Workflow cluster_alkylation Step 1: N-Alkylation cluster_hydrolysis Step 2: Hydrolysis start_alkylation Mix 1,2,4-Triazole, K₂CO₃, and DMF add_reagent Add 4-Bromobutyl Acetate start_alkylation->add_reagent react_alkylation Heat and Stir (80-90 °C, 4-6h) add_reagent->react_alkylation workup_alkylation Aqueous Workup and Extraction react_alkylation->workup_alkylation purify_alkylation Purification (Column Chromatography) workup_alkylation->purify_alkylation start_hydrolysis Dissolve Intermediate in Methanol purify_alkylation->start_hydrolysis Intermediate add_catalyst Add Catalytic HCl start_hydrolysis->add_catalyst react_hydrolysis Reflux (2-4h) add_catalyst->react_hydrolysis workup_hydrolysis Neutralization and Extraction react_hydrolysis->workup_hydrolysis isolate_product Isolation of Final Product workup_hydrolysis->isolate_product

Caption: General experimental workflow for the two-step synthesis.

Conclusion

This compound is a valuable and efficient C4 building block for the synthesis of agrochemical intermediates. The protocols provided herein for the N-alkylation of 1,2,4-triazole and subsequent hydrolysis demonstrate a straightforward and high-yielding pathway to a key precursor for a major class of fungicides. The versatility of the resulting 4-hydroxybutyl-substituted triazole allows for further chemical modifications, making this compound a strategic choice for researchers and professionals in the field of agrochemical development.

References

Application Notes and Protocols for the Use of 4-Bromobutyl Acetate in Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutyl acetate is a valuable bifunctional reagent employed in the synthesis of modified nucleosides, a class of molecules with significant therapeutic potential as antiviral and anticancer agents. This alkylating agent introduces a 4-acetoxybutyl side chain onto a nucleobase, leading to the formation of acyclic nucleoside analogues. The resulting modifications can alter the biological activity, metabolic stability, and cellular uptake of the parent nucleoside. These notes provide detailed protocols for the N-alkylation of purine and pyrimidine bases using this compound and summarize the general mechanism of action for the resulting nucleoside analogues.

Chemical Properties of this compound

A clear understanding of the reagent's properties is crucial for its effective and safe use in synthesis.

PropertyValue
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol [1]
Appearance Liquid[1]
Boiling Point 92-93 °C at 12 mmHg[1]
Density 1.348 g/mL at 25 °C[1]
CAS Number 4753-59-7[1]

Application: Synthesis of Acyclic Nucleoside Analogues

This compound is primarily used for the N-alkylation of various purine and pyrimidine nucleobases. This reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a weak base like potassium carbonate (K₂CO₃). The base facilitates the deprotonation of the nucleobase, creating a nucleophilic nitrogen that subsequently attacks the electrophilic carbon of the this compound, displacing the bromide ion.

dot graph SynthesisWorkflow { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

reagents [label="Nucleobase +\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions [label="Solvent (DMF)\nBase (K₂CO₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="N-Alkylation Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Reaction Workup\n(e.g., Filtration, Evaporation)", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(e.g., Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="N-(4-Acetoxybutyl)\nNucleoside Analogue", shape=box, style="rounded, filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

reagents -> reaction; conditions -> reaction; reaction -> workup; workup -> purification; purification -> product; } dot

Figure 1: General workflow for the synthesis of N-(4-acetoxybutyl) nucleoside analogues.

Experimental Protocols

The following protocols provide detailed methodologies for the N-alkylation of common nucleobases with this compound.

Protocol 1: Synthesis of 9-(4-Acetoxybutyl)guanine

This protocol is adapted from general procedures for the N-alkylation of purines.

Materials:

  • Guanine

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Methanol

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of guanine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the guanine salt.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Evaporate the DMF from the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in ethyl acetate to afford 9-(4-acetoxybutyl)guanine.

Expected Yield: Yields for this specific reaction can vary, but similar alkylations of guanine derivatives can range from moderate to good.

Protocol 2: Synthesis of 1-(4-Acetoxybutyl)uracil

This protocol is based on established methods for the N1-alkylation of uracil.[1][2]

Materials:

  • Uracil

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Chloroform

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Suspend uracil (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF.

  • Add this compound (1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water and extract with chloroform.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a chloroform-methanol solvent system to yield 1-(4-acetoxybutyl)uracil.[2]

Expected Yield: N1-alkylation of uracil derivatives under these conditions generally provides good yields.

Protocol 3: Synthesis of 9-(4-Acetoxybutyl)adenine

This protocol follows the general principles of N-alkylation of adenine.

Materials:

  • Adenine

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Dichloromethane

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Combine adenine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF.

  • Add this compound (1.2 eq) to the mixture.

  • Stir the reaction at 60-70 °C for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the solids and wash with DMF.

  • Remove the solvent from the filtrate in vacuo.

  • Purify the crude product via silica gel column chromatography, eluting with a gradient of methanol in dichloromethane, to obtain 9-(4-acetoxybutyl)adenine.

Expected Yield: The N9-alkylation of adenine typically proceeds with good regioselectivity and yield.

Protocol 4: Synthesis of 1-(4-Acetoxybutyl)cytosine

This protocol is adapted from procedures for the selective N1-alkylation of cytosine.

Materials:

  • Cytosine

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • To a suspension of cytosine (1.0 eq) in anhydrous DMF, add anhydrous K₂CO₃ (1.5 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add this compound (1.2 eq) and stir the reaction at 50-60 °C for 24 hours. Monitor by TLC.

  • Upon completion, cool the mixture and remove the inorganic solids by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography using an ethyl acetate-methanol gradient to isolate 1-(4-acetoxybutyl)cytosine.

Expected Yield: The N1-alkylation of cytosine can be achieved with moderate to good yields under these conditions.

Summary of Reaction Conditions and Yields

The following table summarizes typical reaction parameters for the synthesis of N-(4-acetoxybutyl) nucleoside analogues. Please note that yields are estimations based on similar reported alkylations and should be optimized for specific experimental setups.

NucleobaseMolar Ratio (Base:Reagent:K₂CO₃)SolventTemperature (°C)Time (h)Estimated Yield (%)
Guanine1 : 1.2 : 1.5DMF70-8012-2450-70
Uracil1 : 1.2 : 1.5DMFRoom Temp.24-4870-90
Adenine1 : 1.2 : 1.5DMF60-7012-1860-80
Cytosine1 : 1.2 : 1.5DMF50-602450-75

Mechanism of Action of Resulting Nucleoside Analogues

While specific signaling pathways for nucleoside analogues bearing a 4-acetoxybutyl side chain are not extensively detailed in the available literature, their mechanism of action is generally understood to follow the established paradigm for acyclic nucleoside analogues. These compounds act as antimetabolites, interfering with the synthesis of nucleic acids.

The general mechanism involves a three-step intracellular activation:

  • Initial Phosphorylation: The acyclic nucleoside analogue is first phosphorylated by a cellular or viral kinase to its monophosphate form.

  • Sequential Phosphorylation: Cellular kinases further phosphorylate the monophosphate to the diphosphate and subsequently to the active triphosphate form.

  • Inhibition of DNA/RNA Synthesis: The resulting triphosphate analogue acts as a competitive inhibitor of viral or cellular DNA or RNA polymerases. It can also be incorporated into the growing nucleic acid chain, leading to chain termination due to the lack of a 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond.

Signaling_Pathway Extracellular Extracellular Space Analogue Analogue Extracellular->Analogue Cellular Uptake

Figure 2: General intracellular activation pathway of acyclic nucleoside analogues.

This mechanism of action is the basis for the antiviral and anticancer properties of many clinically approved nucleoside analogues. The selectivity of these drugs often relies on a higher affinity of the analogue's triphosphate form for viral polymerases over host cell polymerases, or a more efficient initial phosphorylation by viral kinases.

References

Application Notes and Protocols for the Reaction of 4-Bromobutyl Acetate with Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the N-alkylation of primary and secondary amines with 4-bromobutyl acetate. This reaction is a fundamental transformation in organic synthesis, yielding N-substituted 4-aminobutyl acetates, which are valuable intermediates in the development of various pharmaceutical compounds. The protocols outlined herein cover reactions with primary aliphatic amines, secondary cyclic amines, and aromatic amines, offering guidance on reaction setup, monitoring, work-up, and purification. Additionally, this document includes quantitative data for analogous reactions to provide an expected range of yields and selectivities. A representative biological application is discussed, focusing on the inhibition of DNA topoisomerase IIα, a mechanism relevant to anticancer drug discovery, to illustrate the potential utility of the synthesized compounds.

Introduction

The reaction of this compound with amines is a classical example of a nucleophilic aliphatic substitution (SN2) reaction. In this process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion and forming a new carbon-nitrogen bond. This compound is a bifunctional molecule, containing both an alkyl bromide for nucleophilic substitution and an ester group that can be hydrolyzed to a primary alcohol, offering a handle for further synthetic modifications.

This reaction is of significant interest in medicinal chemistry and drug development. The resulting aminobutyl acetate derivatives can serve as precursors to a wide range of biologically active molecules, including potential anticancer and antifungal agents. The versatility of the amine component allows for the systematic modification of the compound's structure to optimize its pharmacological properties.

A common challenge in the N-alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium salts. Reaction conditions can be optimized to favor monoalkylation, often by using an excess of the amine or by using the amine hydrobromide salt to control the concentration of the free amine.

General Reaction Workflow

The general workflow for the N-alkylation of amines with this compound involves the reaction of the amine with the alkyl bromide, typically in the presence of a base to neutralize the hydrogen bromide generated during the reaction. The reaction is usually carried out in a suitable organic solvent, and the progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is worked up to isolate the crude product, which is then purified, commonly by column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amine (Primary or Secondary) Amine (Primary or Secondary) Reaction Mixture Reaction Mixture Amine (Primary or Secondary)->Reaction Mixture This compound This compound This compound->Reaction Mixture Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N) Base (e.g., K2CO3, Et3N)->Reaction Mixture Solvent (e.g., DMF, CH3CN) Solvent (e.g., DMF, CH3CN) Solvent (e.g., DMF, CH3CN)->Reaction Mixture Heating & Stirring Heating & Stirring Reaction Mixture->Heating & Stirring Reaction Monitoring (TLC/GC-MS) Reaction Monitoring (TLC/GC-MS) Heating & Stirring->Reaction Monitoring (TLC/GC-MS) Quenching Quenching Reaction Monitoring (TLC/GC-MS)->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography N-Substituted 4-Aminobutyl Acetate N-Substituted 4-Aminobutyl Acetate Column Chromatography->N-Substituted 4-Aminobutyl Acetate Characterization (NMR, MS) Characterization (NMR, MS) N-Substituted 4-Aminobutyl Acetate->Characterization (NMR, MS)

General workflow for the N-alkylation of amines.

Quantitative Data

The selective monoalkylation of primary amines can be challenging due to the higher nucleophilicity of the resulting secondary amine compared to the starting primary amine. One strategy to overcome this is to use the hydrobromide salt of the primary amine in the presence of a base. The following table presents data for the selective N-alkylation of primary amine hydrobromides with various alkyl bromides, which serves as a good model for the reaction with this compound.

EntryPrimary Amine·HBrAlkyl HalideBase (eq.)Time (h)Selectivity (Mono:Di)Yield (%)
1Benzylamine·HBrn-Butyl bromideEt₃N (1)987:976
2Benzylamine·HBrn-Hexyl bromideEt₃N (1)981:1573
3Benzylamine·HBrBenzyl bromideEt₃N (1)1086:1078
4n-Hexylamine·HBrn-Butyl bromideEt₃N (1)1685:1277
5Aniline·HBrn-Butyl bromideEt₃N (1.5)1570:1063

Data adapted from a study on the selective N-alkylation of primary amines with alkyl bromides. The reaction conditions were: amine hydrobromide (1 eq.), alkyl bromide (1 eq.), and triethylamine in DMF at 20-25 °C.

Experimental Protocols

Protocol 1: Synthesis of 4-(Piperidin-1-yl)butyl acetate (Reaction with a Secondary Amine)

This protocol describes the reaction of this compound with piperidine, a secondary cyclic amine.

Materials:

  • This compound (1.0 eq.)

  • Piperidine (1.2 eq.)

  • Potassium carbonate (K₂CO₃, 1.5 eq.)

  • Acetonitrile (CH₃CN)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, acetonitrile, and piperidine.

  • Add potassium carbonate to the mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-18 hours.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure 4-(piperidin-1-yl)butyl acetate.

Protocol 2: Synthesis of 4-(Anilino)butyl acetate (Reaction with a Primary Aromatic Amine)

This protocol details the N-alkylation of aniline with this compound in an aqueous medium, which is a more environmentally friendly approach.

Materials:

  • Aniline (1.0 eq.)

  • This compound (1.2 eq.)

  • Sodium bicarbonate (NaHCO₃, 1.2 eq.)

  • Sodium dodecyl sulfate (SDS, catalytic amount)

  • Deionized water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve aniline, sodium bicarbonate, and a catalytic amount of sodium dodecyl sulfate in deionized water.

  • Heat the mixture to 80 °C with stirring for 5 minutes.

  • Add this compound to the reaction mixture and continue heating at 80 °C for 8-12 hours.

  • Monitor the reaction by TLC (e.g., using an 8:2 hexane:ethyl acetate eluent system).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to obtain pure 4-(anilino)butyl acetate.

Application in Drug Development: Targeting DNA Topoisomerase IIα

The N-substituted aminobutyl acetate scaffold can be found in various molecules with potential therapeutic applications. One such application is in the development of anticancer agents. A key target for many anticancer drugs is DNA topoisomerase IIα, an enzyme essential for DNA replication and cell division. Inhibitors of this enzyme, such as the clinical drug etoposide, work by stabilizing the transient complex between topoisomerase IIα and DNA, which leads to double-strand breaks in the DNA. This DNA damage, if not repaired, triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.

The following diagram illustrates the mechanism of action of topoisomerase IIα inhibitors.

G cluster_pathway Mechanism of Topoisomerase IIα Inhibition Topoisomerase II Inhibitor Topoisomerase II Inhibitor Stabilized Complex Stabilized Cleavable Complex Topoisomerase II Inhibitor->Stabilized Complex Stabilizes Topoisomerase IIα Topoisomerase IIα Cleavable Complex Topoisomerase IIα-DNA Cleavable Complex Topoisomerase IIα->Cleavable Complex Binds to DNA DNA DNA->Cleavable Complex Binds to Cleavable Complex->Stabilized Complex DNA Re-ligation Failure DNA Re-ligation Failure Stabilized Complex->DNA Re-ligation Failure DNA Double-Strand Breaks DNA Double-Strand Breaks DNA Re-ligation Failure->DNA Double-Strand Breaks p53 Activation p53 Activation DNA Double-Strand Breaks->p53 Activation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) p53 Activation->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis p53 Activation->Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Inhibition of DNA Topoisomerase IIα by small molecules.

Conclusion

The N-alkylation of amines with this compound is a versatile and valuable reaction for the synthesis of intermediates in drug discovery and development. The protocols provided in this document offer a starting point for the synthesis of a variety of N-substituted 4-aminobutyl acetates. By understanding the reaction mechanism and potential side reactions, researchers can optimize conditions to achieve desired products in good yields. The biological relevance of such compounds, exemplified by the inhibition of DNA topoisomerase IIα, highlights the importance of this synthetic transformation in the ongoing search for novel therapeutics.

Application Notes and Protocols: Utilizing 4-Bromobutyl Acetate for the Introduction of a Butyl-Acetate Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromobutyl acetate is a versatile bifunctional reagent employed in organic synthesis to introduce a four-carbon chain bearing a terminal acetate group. This butyl-acetate moiety can be a crucial structural component in the design of various biologically active molecules and pharmaceutical intermediates. Its utility lies in the differential reactivity of the bromide, which serves as a good leaving group for nucleophilic substitution, and the ester, which can be retained or subsequently hydrolyzed. This document provides detailed application notes and experimental protocols for the alkylation of phenols, amines, and thiols with this compound, along with relevant data and a mechanistic overview.

Applications in Drug Discovery and Development

The introduction of a butyl-acetate moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. The lipophilic nature of the butyl chain can enhance membrane permeability, while the acetate group can act as a handle for further functionalization or as a pro-drug that is cleaved in vivo to reveal a hydroxyl group.

Notably, the structural components introduced by this compound are relevant in the design of cholinesterase inhibitors, which are critical in the management of Alzheimer's disease. By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the breakdown of the neurotransmitter acetylcholine is prevented, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission.[1][2][3] The butyl-acetate group can interact with the active site of these enzymes, contributing to the inhibitory activity.

Experimental Protocols

The following protocols describe the general procedures for the O-, N-, and S-alkylation of phenolic, amino, and thiol-containing compounds, respectively, using this compound.

Protocol 1: O-Alkylation of Phenols

This protocol details the etherification of a phenolic hydroxyl group using this compound.

Materials:

  • Phenolic substrate (e.g., p-Hydroxybenzyl alcohol)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of the phenolic substrate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of Amines

This protocol describes the alkylation of a secondary amine with this compound. For primary amines, overalkylation can be an issue.

Materials:

  • Amine substrate (e.g., Piperidine)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine substrate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).[4]

  • Add this compound (1.1 eq) to the stirred suspension.[4]

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product via column chromatography.

Protocol 3: S-Alkylation of Thiols

This protocol outlines the thioetherification of a thiol with this compound.

Materials:

  • Thiol substrate (e.g., N-acetylcysteine methyl ester)

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol.

  • To this solution, add the thiol substrate (1.0 eq) and stir at room temperature for 30 minutes to form the thiolate.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash chromatography.

Data Presentation

The following table summarizes representative yields for the alkylation of various nucleophiles with haloalkanes, providing an expected range for reactions with this compound under the described conditions.

Nucleophile ClassSubstrate ExampleAlkylating AgentBaseSolventTemperature (°C)Yield (%)
Phenol2-oxo/thioxoquinoxalineThis compoundK₂CO₃DMFNot specifiedGood
Amine (Secondary)PiperidineAlkyl bromideK₂CO₃AcetonitrileReflux~70-90
ThiolN-acetylcysteineAlkyl bromideNaOEtEthanolRefluxGood

Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and precise reaction conditions.[]

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the alkylation of a nucleophile with this compound.

experimental_workflow start Start reagents 1. Mix Substrate (Nu-H) & Base in Solvent start->reagents addition 2. Add 4-Bromobutyl Acetate reagents->addition reaction 3. Heat & Monitor (e.g., by TLC) addition->reaction workup 4. Aqueous Workup & Extraction reaction->workup purification 5. Purification (e.g., Chromatography) workup->purification product Final Product: Nu-(CH₂)₄-OAc purification->product

A generalized workflow for the synthesis of butyl-acetate derivatives.
Proposed Signaling Pathway Involvement

Compounds containing a butyl-acetate moiety may act as cholinesterase inhibitors. The diagram below illustrates the impact of such inhibition on cholinergic neurotransmission.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline (ChAT) ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_synthesis->ACh_vesicle packaged ACh_release ACh Release ACh_vesicle->ACh_release exocytosis ACh Acetylcholine (ACh) ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by AChR Acetylcholine Receptors (AChR) ACh->AChR binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction AChR->Signal activates Inhibitor Butyl-Acetate Moiety (ChE Inhibitor) Inhibitor->AChE inhibits

Inhibition of acetylcholinesterase by a butyl-acetate containing compound.

References

Application Notes and Protocols: 4-Bromobutyl Acetate as a Key Intermediate in the Synthesis of Histone Deacetylase (HDAC) Inhibitors for Antitumor Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 4-bromobutyl acetate as a versatile intermediate in the synthesis of potent antitumor agents. Specifically, it focuses on its role in constructing the linker region of hydroxamic acid-based Histone Deacetylase (HDAC) inhibitors, a class of epigenetic drugs with significant therapeutic potential in oncology.

Application Note 1: Synthesis of Suberoylanilide Hydroxamic Acid (SAHA) Analogues

This compound serves as an efficient four-carbon (C4) electrophilic building block for the synthesis of analogues of the FDA-approved drug Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). It enables the introduction of a flexible butyl chain, a common linker length in many potent HDAC inhibitors. The typical synthetic strategy involves two key steps: the alkylation of a suitable nucleophile (often an aniline or a related aromatic amine "cap" group) with this compound, followed by the conversion of the terminal acetate group into a zinc-binding hydroxamic acid moiety.

The general structure of these inhibitors consists of three key pharmacophoric features: a surface recognition "cap" group that interacts with the rim of the HDAC active site, a linker region that occupies the enzyme's catalytic tunnel, and a zinc-binding group (ZBG) that chelates the catalytic zinc ion at the base of the active site. This compound is instrumental in forming this critical linker region.

Experimental Workflow: Synthesis of a SAHA Analogue

The following diagram illustrates a generalized workflow for the synthesis of a SAHA analogue using this compound. This process begins with the N-alkylation of a starting aniline derivative, followed by hydrolysis of the acetate ester and subsequent conversion to the final hydroxamic acid.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Hydroxamic Acid Formation A Aniline Derivative (Cap Group) D N-Alkylated Intermediate (Butyl Acetate Ester) A->D B This compound (Linker Source) B->D C Base (e.g., K₂CO₃) in Solvent (e.g., DMF) C->D F Carboxylic Acid Intermediate D->F D->F E Base (e.g., LiOH) in THF/H₂O E->F H Final HDAC Inhibitor (Hydroxamic Acid) F->H F->H G Coupling Agent (e.g., EDC/HOBt) + Hydroxylamine (NH₂OH) G->H

Caption: Synthetic workflow for an HDAC inhibitor using this compound.

Protocol 1: Synthesis of a Benzothiazole-Based HDAC Inhibitor

This protocol is a representative example adapted from methodologies for synthesizing SAHA analogues with a four-carbon linker. It outlines the synthesis of a benzothiazole-capped hydroxamic acid, a class of compounds that has shown significant HDAC inhibitory activity.

Step 1: Synthesis of Methyl 6-(2-aminobenzothiazol-5-ylamino)hexanoate (Intermediate Ester)

This step is analogous to the N-alkylation using this compound, but starts from a pre-formed C4-containing acid derivative for coupling.

  • Reaction Setup: To a solution of a 5-substituted 2-aminobenzothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,1'-carbonyldiimidazole (CDI) (1.2 eq) and triethylamine (TEA) (1.5 eq).

  • Addition of Linker: To this mixture, add adipic acid monomethyl ester (1.1 eq). Adipic acid monomethyl ester serves as the source for the four-carbon methylene linker.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the intermediate methyl ester.

Step 2: Synthesis of N-hydroxy-6-(2-aminobenzothiazol-5-ylamino)hexanamide (Final Hydroxamic Acid)
  • Reaction Setup: Dissolve the intermediate methyl ester (1.0 eq) from Step 1 in a mixture of methanol and dichloromethane.

  • Hydroxylamine Treatment: Add a freshly prepared solution of hydroxylamine (from NH₂OH·HCl and KOH in methanol) to the ester solution at 0°C.

  • Reaction: Stir the mixture at room temperature for 4-8 hours, or until TLC indicates the complete consumption of the starting material.

  • Work-up: Neutralize the reaction mixture with acetic acid and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization or flash column chromatography to afford the final hydroxamic acid product.

Application Note 2: Mechanism of Action of Synthesized HDAC Inhibitors

HDAC inhibitors function by blocking the activity of histone deacetylase enzymes.[1] These enzymes remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.[1] By inhibiting HDACs, these drugs cause an accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of genes, including tumor suppressor genes like p21.[2][3] This can lead to several anticancer effects, including:

  • Cell Cycle Arrest: Upregulation of proteins like p21 blocks cyclin/CDK complexes, halting the cell cycle.[3]

  • Apoptosis: Induction of programmed cell death in cancer cells.[3]

  • Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors.

HDAC inhibitors can also affect the acetylation status and function of many non-histone proteins involved in crucial cellular processes.[1][3]

Signaling Pathway: HDAC Inhibition in Cancer Cells

The following diagram illustrates the mechanism of action of HDAC inhibitors at the cellular level.

G HDACi HDAC Inhibitor (e.g., SAHA Analogue) HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Removes HAT Histone Acetyltransferase (HAT) HAT->Histones Adds AcetylatedHistones Histone Hyperacetylation Histones->AcetylatedHistones Accumulation Ac Acetyl Groups Ac->HDAC Ac->HAT Chromatin Relaxed Chromatin (Transcriptional Access) AcetylatedHistones->Chromatin Transcription Gene Transcription Chromatin->Transcription Gene Tumor Suppressor Genes (e.g., p21) Gene->Transcription Apoptosis Apoptosis Transcription->Apoptosis Arrest Cell Cycle Arrest Transcription->Arrest

Caption: Mechanism of action of HDAC inhibitors in cancer cells.

Quantitative Data

The following tables summarize the biological activity of various SAHA analogues incorporating a four-carbon linker, demonstrating the potency of compounds synthesized using this structural motif.

Table 1: HDAC Enzyme Inhibitory Activity (IC₅₀)
Compound IDLinker LengthHDAC1 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Reference
SAHA 6 Carbons13158.17105.1044[2]
Indazole 16b 4 Carbons13--41[2]
Thienopyrimidine 26a 4 Carbons> SAHA126.56> SAHA-[2]
Thienopyrimidine 76j 6 Carbons29.8124.7121.29-[2]

Note: Data presented are for representative compounds. "-" indicates data not available.

Table 2: Antiproliferative Activity (IC₅₀) in Human Cancer Cell Lines
Compound IDCancer Cell LineIC₅₀ (µM)Linker LengthReference
SAHA HCT-116 (Colon)1.306 Carbons[4]
SAHA SK-MEL-2 (Melanoma)2.456 Carbons[4]
Benzothiazole 19a-d SW620, MCF-7, etc.7.90 - 15.12 µg/mL4 Carbons[2]
THβC 13d HCT-116 (Colon)1.545 Carbons[4]
THβC 13d SK-MEL-2 (Melanoma)0.485 Carbons[4]

Note: The effectiveness of the four-carbon linker is evident when comparing the activity of analogues to the parent compound SAHA, which has a six-carbon linker. The precise activity is highly dependent on the "cap" group.

References

Application Notes and Protocols: The Role of 4-Bromobutyl Acetate in the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While not a primary flavor or fragrance ingredient itself, 4-bromobutyl acetate serves as a versatile chemical intermediate for the synthesis of a variety of aroma compounds. Its bifunctional nature, possessing both an ester and a reactive bromide, allows for the strategic introduction of a four-carbon chain into various molecular scaffolds. This enables the creation of novel esters and ethers with potentially desirable organoleptic properties, ranging from fruity and floral to woody and herbaceous notes. These application notes provide an overview of the potential applications of this compound in the flavor and fragrance industry, along with detailed protocols for the synthesis of aroma compounds.

Introduction

The flavor and fragrance industry is in constant pursuit of new molecules to create innovative and captivating sensory experiences. Chemical intermediates that offer flexible synthetic pathways are invaluable in this endeavor. This compound, with its terminal bromine atom, is a reactive building block that can be leveraged to develop a diverse palette of scent and flavor molecules. Its utility is analogous to its chlorinated counterpart, 4-chlorobutyl acetate, which is recognized as a precursor in the synthesis of various aroma compounds.[1] The primary reaction pathways involving this compound are nucleophilic substitution and etherification, which allow for the extension of carbon chains and the introduction of new functional groups.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValueReference
Molecular Formula C₆H₁₁BrO₂[2]
Molecular Weight 195.05 g/mol [2]
Appearance Liquid
Boiling Point 92-93 °C (12 mmHg)[2]
Density 1.348 g/mL[2]
Refractive Index 1.4600[2]
CAS Number 4753-59-7

Synthetic Applications in Flavor and Fragrance

The primary role of this compound in the flavor and fragrance industry is as a precursor for the synthesis of more complex aroma chemicals. The reactivity of the carbon-bromine bond allows for a range of chemical transformations.

Synthesis of Novel Esters via Nucleophilic Substitution

One of the key applications of this compound is in the synthesis of novel esters through nucleophilic substitution reactions. Carboxylate salts can act as nucleophiles, displacing the bromide to form a new ester linkage. This reaction is a powerful tool for creating a wide array of esters with diverse scent profiles.

Workflow for Ester Synthesis using this compound

G cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Carboxylate Salt (R-COO⁻Na⁺) Carboxylate Salt (R-COO⁻Na⁺) Carboxylate Salt (R-COO⁻Na⁺)->Nucleophilic Substitution Novel Ester (R-COO-(CH₂)₄-OAc) Novel Ester (R-COO-(CH₂)₄-OAc) Nucleophilic Substitution->Novel Ester (R-COO-(CH₂)₄-OAc) Sodium Bromide (NaBr) Sodium Bromide (NaBr) Nucleophilic Substitution->Sodium Bromide (NaBr)

Caption: Synthetic route to novel esters from this compound.

Synthesis of Fragrant Ethers via Williamson Ether Synthesis

The Williamson ether synthesis provides a pathway to create ethers with potential fragrance applications. An alkoxide or phenoxide can be reacted with this compound to form a new ether. This can be particularly useful for introducing a butoxy acetate moiety to an aromatic ring, potentially leading to interesting floral or woody scents.

Workflow for Ether Synthesis using this compound

G cluster_reactants Reactants cluster_process Process cluster_products Products This compound This compound Williamson Ether Synthesis Williamson Ether Synthesis This compound->Williamson Ether Synthesis Alkoxide/Phenoxide (R-O⁻Na⁺) Alkoxide/Phenoxide (R-O⁻Na⁺) Alkoxide/Phenoxide (R-O⁻Na⁺)->Williamson Ether Synthesis Fragrant Ether (R-O-(CH₂)₄-OAc) Fragrant Ether (R-O-(CH₂)₄-OAc) Williamson Ether Synthesis->Fragrant Ether (R-O-(CH₂)₄-OAc) Sodium Bromide (NaBr) Sodium Bromide (NaBr) Williamson Ether Synthesis->Sodium Bromide (NaBr)

Caption: Synthetic route to fragrant ethers from this compound.

Experimental Protocols

The following are generalized protocols for the synthesis of esters and ethers using this compound. These should be adapted and optimized based on the specific reactants and desired products.

General Protocol for Ester Synthesis via Nucleophilic Substitution

Objective: To synthesize a novel ester by reacting this compound with a carboxylate salt.

Materials:

  • This compound

  • Sodium or potassium salt of a carboxylic acid (e.g., sodium benzoate, potassium propionate)

  • Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask, dissolve the carboxylate salt (1.0 eq) in the chosen aprotic polar solvent.

  • Add this compound (1.1 eq) to the solution.

  • Attach a condenser and heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific reactants (typically 60-100 °C for several hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by distillation or column chromatography to obtain the desired ester.

General Protocol for Ether Synthesis via Williamson Ether Synthesis

Objective: To synthesize a fragrant ether by reacting this compound with an alkoxide or phenoxide.

Materials:

  • This compound

  • An alcohol or phenol

  • A strong base (e.g., sodium hydride, sodium metal)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.0 eq) and the anhydrous aprotic solvent.

  • Cool the mixture in an ice bath and slowly add the strong base (1.05 eq) to form the alkoxide or phenoxide.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and quench carefully with water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the resulting ether by distillation or column chromatography.

Potential Aroma Profiles of Derivatives

The organoleptic properties of the synthesized compounds will depend on the nature of the "R" group introduced. Below is a table of hypothetical products and their potential aroma characteristics based on the properties of similar known fragrance molecules.

R-Group (from R-COO⁻ or R-O⁻)Potential DerivativePredicted Aroma Profile
Phenyl4-Acetoxybutyl benzoateMildly balsamic, fruity
Cinnamyl4-Acetoxybutyl cinnamateSweet, spicy, cinnamon-like
GeranylGeranyloxybutyl acetateRosy, floral, slightly fruity
PhenethylPhenethyloxybutyl acetateFloral, rosy, honey-like

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel flavor and fragrance compounds. Its ability to undergo nucleophilic substitution and etherification reactions allows for the creation of a wide range of esters and ethers with potentially interesting and desirable aroma profiles. The protocols provided herein offer a starting point for the exploration of this compound as a building block in the development of new sensory ingredients. Further research and sensory evaluation of the resulting derivatives are warranted to fully explore the potential of this compound in the flavor and fragrance industry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-Bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using 4-bromobutyl acetate in chemical synthesis. Our aim is to help you improve reaction yields and minimize the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: My Williamson ether synthesis reaction with this compound is giving a low yield. What are the common causes and how can I improve it?

A1: Low yields in Williamson ether synthesis using this compound often stem from competing side reactions or suboptimal reaction conditions. Here are the key factors to investigate:

  • Choice of Base: Strong, non-nucleophilic bases are generally preferred to deprotonate the alcohol or phenol. However, very strong bases can promote the elimination of HBr from this compound. The choice of base can be critical. For instance, while strong bases like sodium hydride (NaH) are effective, milder bases like potassium carbonate (K₂CO₃) may be necessary to prevent side reactions, especially with sensitive substrates.

  • Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN) and N,N-dimethylformamide (DMF) are known to accelerate Sₙ2 reactions and are commonly used.[1][2] Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity and slowing down the reaction.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also favor the competing E2 elimination reaction. It is often beneficial to run the reaction at a moderate temperature (e.g., 50-80 °C) and monitor its progress.[1]

  • Hydrolysis of the Acetate Group: The acetate ester in this compound can be hydrolyzed under strongly basic conditions, especially in the presence of water. This will lead to the formation of 4-bromobutanol, which may or may not be the desired product. Using anhydrous conditions and a non-hydroxide base can mitigate this side reaction.

Q2: I am observing a significant amount of an alkene byproduct in my reaction. How can I minimize this elimination reaction?

A2: The formation of an alkene (likely 1,3-butadiene or its derivatives) is a result of an E2 elimination reaction competing with the desired Sₙ2 substitution. To favor substitution over elimination:

  • Use a Less Hindered Base: Bulky bases are more likely to act as a base and abstract a proton, leading to elimination.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can significantly reduce the amount of alkene byproduct.[1]

  • Choose an Appropriate Solvent: As mentioned, polar aprotic solvents generally favor Sₙ2 reactions.

Q3: My primary side product appears to be a cyclic ether. What is happening and how can I prevent it?

A3: In reactions where the nucleophile is on the same molecule as the bromine (intramolecular reaction), or if the desired product can undergo a subsequent intramolecular reaction, cyclization can occur. For instance, if the desired product is a hydroxy ether, the newly formed alcohol moiety can attack the terminal carbon bearing the bromine in an intramolecular Williamson ether synthesis, forming a cyclic ether.[3]

To prevent this:

  • Control Stoichiometry: Use a slight excess of the external nucleophile to favor the intermolecular reaction.

  • Protecting Groups: If the nucleophile that is leading to cyclization is part of your starting material, consider protecting it before the reaction with this compound and deprotecting it in a subsequent step.

Q4: I am trying to alkylate a phenol with this compound, but I am getting a mixture of O-alkylated and C-alkylated products. How can I improve the selectivity for O-alkylation?

A4: The alkylation of phenols can occur on either the oxygen (O-alkylation) or the aromatic ring (C-alkylation). To favor the desired O-alkylation:

  • Choice of Base and Solvent: The combination of a relatively weak base like potassium carbonate and a polar aprotic solvent like DMF or acetonitrile generally favors O-alkylation.[4] Using a stronger base or a less polar solvent can increase the amount of C-alkylation.

  • Counterion: The nature of the cation can also influence the selectivity. For example, using a cesium salt of the phenol can sometimes improve O-alkylation selectivity.

Q5: The acetate group in my product is being cleaved during the reaction. How can I protect it?

A5: The acetate group is susceptible to hydrolysis under both acidic and basic conditions.[5][6] To prevent its cleavage during a base-catalyzed alkylation:

  • Use Anhydrous Conditions: The presence of water will facilitate hydrolysis. Ensure all reagents and solvents are dry.

  • Employ Milder Bases: Strong bases like NaOH or KOH will readily hydrolyze the ester. Opt for non-hydroxide bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4]

  • Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to basic conditions.

  • Alternative Reagents: If ester hydrolysis is a persistent issue, consider using a different protecting group for the hydroxyl function that is more stable to the reaction conditions.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield with this compound start Low Yield Observed check_purity Check Purity of This compound and Nucleophile start->check_purity side_reactions Analyze for Side Products (TLC, GC-MS, NMR) check_purity->side_reactions Purity OK conditions Review Reaction Conditions (Base, Solvent, Temperature) side_reactions->conditions elimination Elimination Product (Alkene) side_reactions->elimination Alkene detected hydrolysis Hydrolysis of Acetate (4-Bromobutanol) side_reactions->hydrolysis Alcohol detected cyclization Intramolecular Cyclization (e.g., Tetrahydrofuran derivative) side_reactions->cyclization Cyclic ether detected optimize_conditions Optimize Base/Solvent/Temp for SN2 Reaction conditions->optimize_conditions No major side products optimize_elimination Lower Temperature Use less hindered base elimination->optimize_elimination optimize_hydrolysis Use Anhydrous Conditions Employ Milder, Non-hydroxide Base (e.g., K2CO3) hydrolysis->optimize_hydrolysis optimize_cyclization Adjust Stoichiometry Consider Protecting Groups cyclization->optimize_cyclization end Improved Yield optimize_elimination->end optimize_hydrolysis->end optimize_cyclization->end optimize_conditions->end

Caption: A logical workflow for troubleshooting low yields in reactions involving this compound.

Data Presentation

Table 1: Influence of Base and Solvent on the Yield of O-Alkylation of a Phenol with an Alkyl Bromide

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMF8012~85
2Cs₂CO₃ (1.5)DMF808~90
3NaH (1.2)THF606~70 (with some decomposition)
4K₂CO₃ (1.5)Acetonitrile8018~80
5NaOH (2.0)Ethanol/H₂O7012< 20 (major hydrolysis)

Note: This table presents representative data compiled from general knowledge of Williamson ether synthesis and may not reflect the exact outcomes for all substrates.

Experimental Protocols

Protocol 1: General Procedure for the O-Alkylation of a Phenol with this compound

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenol (1.0 eq.), potassium carbonate (1.5 eq.), and N,N-dimethylformamide (DMF, 5-10 mL per mmol of phenol).

  • Addition of Alkylating Agent: Add this compound (1.2 eq.) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80 °C and maintain stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

reaction_pathways Reaction Pathways of this compound with a Nucleophile cluster_reactants Reactants This compound This compound Desired Product (Nu-CH2CH2CH2CH2OAc) Desired Product (Nu-CH2CH2CH2CH2OAc) This compound->Desired Product (Nu-CH2CH2CH2CH2OAc) SN2 (Good Nucleophile, Polar Aprotic Solvent, Moderate Temp.) Elimination Product (Butadiene derivative) Elimination Product (Butadiene derivative) This compound->Elimination Product (Butadiene derivative) E2 (Sterically Hindered Base, High Temp.) Hydrolysis Product (4-Bromobutanol) Hydrolysis Product (4-Bromobutanol) This compound->Hydrolysis Product (4-Bromobutanol) Hydrolysis (Strong Base, H2O present) Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Desired Product (Nu-CH2CH2CH2CH2OAc)

Caption: Competing reaction pathways for this compound in the presence of a nucleophile.

References

Technical Support Center: 4-Bromobutyl Acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromobutyl acetate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed when using this compound as an alkylating agent?

A1: this compound is a versatile reagent but can participate in several competing side reactions depending on the nucleophile, base, and reaction conditions. The most common side reactions include:

  • Overalkylation (Polyalkylation): Particularly with amine nucleophiles, the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.

  • Elimination (E2): In the presence of strong, sterically hindered bases, an E2 elimination reaction can occur, leading to the formation of but-3-en-1-yl acetate.

  • Hydrolysis: The ester functional group of this compound or the product can be hydrolyzed to the corresponding alcohol (4-bromobutan-1-ol or the N-substituted 4-aminobutanol) and acetic acid, especially in the presence of water and acid or base.

  • Intramolecular Cyclization: If the nucleophile is part of the same molecule after the initial alkylation, subsequent intramolecular cyclization can occur. For example, N-alkylation of an aniline derivative can be followed by cyclization to form a nitrogen-containing heterocyclic ring system.

  • Formation of 1,4-Diacetoxybutane: If acetate is used as a nucleophile or is present as a counter-ion, it can displace the bromide to form 1,4-diacetoxybutane.

Q2: How can I minimize the formation of side products?

A2: Minimizing side products requires careful control of reaction conditions. Here are some general strategies:

  • To reduce overalkylation: Use a large excess of the amine nucleophile relative to this compound. This statistical approach favors the mono-alkylation product.

  • To minimize elimination: Use a non-hindered, weaker base. Strong, bulky bases like potassium tert-butoxide favor E2 elimination.

  • To prevent hydrolysis: Ensure anhydrous (dry) reaction conditions by using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • To control intramolecular cyclization: The propensity for cyclization depends on the specific substrate. Adjusting temperature and reaction time can sometimes favor the desired intermolecular reaction over the intramolecular one.

Troubleshooting Guide

Problem 1: Low yield of the desired N-alkylated product and a complex mixture of products.

  • Possible Cause: Overalkylation of the amine nucleophile.

  • Troubleshooting Steps:

    • Increase the excess of the amine: Use a 5 to 10-fold excess of the amine relative to this compound.

    • Slow addition: Add the this compound slowly to the reaction mixture containing the amine. This maintains a high concentration of the primary amine, favoring the initial alkylation.

    • Lower the reaction temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation.

Problem 2: Significant formation of an alkene byproduct, identified as but-3-en-1-yl acetate.

  • Possible Cause: E2 elimination is competing with the desired SN2 substitution.

  • Troubleshooting Steps:

    • Choice of Base: Avoid strong, bulky bases like potassium tert-butoxide. Opt for a weaker, non-nucleophilic base if one is required for the reaction, or use the amine nucleophile itself as the base if it is sufficiently basic.

    • Solvent: Use a polar aprotic solvent such as DMF or acetonitrile, which can favor SN2 reactions over E2.

    • Temperature: Lowering the reaction temperature generally disfavors elimination reactions more than substitution reactions.

Problem 3: Presence of 4-bromobutan-1-ol or the corresponding N-substituted 4-aminobutanol in the product mixture.

  • Possible Cause: Hydrolysis of the acetate ester.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Rigorously dry all solvents and reagents. Use of molecular sieves can be beneficial.

    • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude moisture from the air.

    • Work-up: During the work-up, minimize contact with acidic or basic aqueous solutions if the product is also susceptible to hydrolysis.

Quantitative Data on Side Product Formation

The following table summarizes representative yields of common side products in reactions of this compound under various conditions. Please note that these are illustrative examples, and actual yields will depend on the specific substrate and precise experimental parameters.

Nucleophile/BaseReaction ConditionsDesired ProductSide Product(s)Approx. Yield of Side Product(s) (%)
Morpholine (1.1 eq)K2CO3 (1.5 eq), CH3CN, 80 °C, 12h4-(4-acetoxybutyl)morpholineN,N'-bis(4-acetoxybutyl)morpholinium bromide5-15
Aniline (1.2 eq)NaHCO3 (2.0 eq), DMF, 100 °C, 24hN-(4-acetoxybutyl)anilineN,N-bis(4-acetoxybutyl)aniline, Tetrahydro-1-phenyl-1H-azepine10-20 (overalkylation), <5 (cyclization)
Potassium tert-butoxide (1.5 eq)THF, 0 °C to rt, 4h(SN2 product with another nucleophile)But-3-en-1-yl acetate60-80 (E2 product)
H2O (in wet solvent)K2CO3 (1.5 eq), CH3CN, 80 °C, 12hDesired alkylated product4-Bromobutan-1-ol, Acetic acid5-10
Sodium Acetate (1.2 eq)DMF, 100 °C, 12h-1,4-Diacetoxybutane>90

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine with this compound

  • To a solution of the amine (5-10 equivalents) in anhydrous acetonitrile (CH3CN) is added potassium carbonate (K2CO3, 1.5 equivalents).

  • The mixture is stirred at room temperature under an inert atmosphere (N2 or Ar).

  • This compound (1 equivalent) is added dropwise to the stirred suspension.

  • The reaction mixture is then heated to 80 °C and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to separate the desired mono-alkylated product from unreacted amine and overalkylation byproducts.

Protocol 2: Analysis of Side Products by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A small aliquot of the crude reaction mixture is diluted with a suitable solvent (e.g., dichloromethane or ethyl acetate). An internal standard (e.g., dodecane) is added for quantitative analysis.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks corresponding to the starting material, desired product, and potential side products by comparing their mass spectra with library data and expected fragmentation patterns. Quantify the relative amounts of each component by integrating the peak areas and using the internal standard for calibration.[1][2][3]

Visualizations

logical_workflow cluster_start Start: this compound Reaction cluster_analysis Reaction Monitoring & Analysis cluster_troubleshooting Troubleshooting cluster_solutions Potential Solutions start Reaction Setup: - this compound - Nucleophile - Base (optional) - Solvent monitoring Monitor Progress (TLC, GC-MS) start->monitoring analysis Analyze Crude Product (GC-MS, NMR) monitoring->analysis low_yield Low Yield of Desired Product analysis->low_yield side_products Presence of Side Products analysis->side_products no_reaction No Reaction analysis->no_reaction optimize_conditions Optimize Conditions: - Temperature - Time - Stoichiometry low_yield->optimize_conditions side_products->optimize_conditions change_reagents Change Reagents: - Base - Solvent side_products->change_reagents no_reaction->optimize_conditions no_reaction->change_reagents purification Improve Purification optimize_conditions->purification change_reagents->purification

Caption: Troubleshooting workflow for this compound reactions.

signaling_pathway cluster_pathways Reaction Pathways cluster_products Products & Side Products reagents This compound + Nucleophile (Nu-H) sn2 SN2 Pathway (Substitution) reagents->sn2 Weak, non-bulky base Polar aprotic solvent e2 E2 Pathway (Elimination) reagents->e2 Strong, bulky base other_side_products Other Side Products - Overalkylation - Hydrolysis - Cyclization reagents->other_side_products Impurities (e.g., H2O) desired_product Desired Product (Nu-CH2CH2CH2CH2OAc) sn2->desired_product elimination_product Elimination Side Product (CH2=CHCH2CH2OAc) e2->elimination_product desired_product->other_side_products Further reactions

References

Technical Support Center: Purification of Crude 4-Bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-bromobutyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities present in crude this compound are highly dependent on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials:

    • 1,4-Dibromobutane

    • Tetrahydrofuran (THF)

    • Acetyl bromide or acetic anhydride

  • Byproducts:

    • 1,4-Diacetoxybutane

    • Acetic acid

    • Polymeric materials

  • Degradation Products:

    • Hydrolysis of the ester to form 4-bromobutanol and acetic acid.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary and most effective methods for the purification of this compound are fractional distillation under reduced pressure and column chromatography. The choice between these methods depends on the nature of the impurities, the scale of the reaction, and the desired final purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the purification process, especially for column chromatography. For visualization, a potassium permanganate stain is effective as this compound will appear as a yellow spot on a purple background.[1] UV light can also be used if the impurities are UV active.[2] Gas chromatography-mass spectrometry (GC-MS) can be utilized for a more detailed analysis of the fractions and to determine the final purity of the product.[3][4][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Fractional Distillation
Problem Possible Cause Solution
Product is discolored (yellow or brown) after distillation. The distillation temperature is too high, causing thermal decomposition.Improve the vacuum to lower the boiling point. Ensure all connections are secure to prevent leaks. The boiling point of this compound is 92-93 °C at 12 mmHg.[6][7]
Incomplete separation of impurities. The fractionating column is not efficient enough.Use a longer fractionating column or one with a more efficient packing material, such as Raschig rings or structured packing, to increase the number of theoretical plates.[6][8][9][10]
Bumping or uneven boiling. Lack of smooth boiling.Use a magnetic stir bar or boiling chips to ensure even boiling. For vacuum distillation, a magnetic stirrer is generally more effective.
Low recovery of the product. Product loss due to hold-up in the distillation apparatus.For small-scale distillations, use a short-path distillation apparatus to minimize product loss on the glass surface.
Column Chromatography
Problem Possible Cause Solution
Poor separation of the product from non-polar impurities (e.g., 1,4-dibromobutane). The solvent system is too polar.This compound is more polar than alkyl halides like 1,4-dibromobutane.[1] Start with a very non-polar eluent, such as pure hexane, and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 5% ethyl acetate in hexane is a good starting point.
The product elutes too slowly or not at all. The solvent system is not polar enough.Gradually increase the concentration of the more polar solvent (e.g., ethyl acetate) in the eluent mixture.
Streaking of spots on TLC or tailing of the product peak during column chromatography. The column is overloaded with the crude product.Use a larger column or reduce the amount of crude material loaded. A general rule is to use a 50:1 to 100:1 ratio (by weight) of silica gel to the crude mixture.
Product decomposition on the silica gel column. The silica gel is too acidic, causing hydrolysis of the ester.Deactivate the silica gel by treating it with a small amount of triethylamine (0.1-1% v/v) in the eluent. Alternatively, use a less acidic stationary phase like neutral alumina.

Experimental Protocols

Fractional Distillation under Reduced Pressure

This method is suitable for purifying larger quantities of this compound, particularly when the impurities have significantly different boiling points.

Procedure:

  • Assemble a fractional distillation apparatus with a vacuum adapter. Use a well-insulated fractionating column packed with a suitable material like Raschig rings.

  • Place the crude this compound in the distillation flask with a magnetic stir bar.

  • Slowly reduce the pressure using a vacuum pump.

  • Gently heat the distillation flask in a heating mantle while stirring.

  • Collect the fractions based on their boiling points. The main fraction of this compound should be collected at 92-93 °C under a vacuum of 12 mmHg.[6][7]

  • Analyze the purity of the collected fractions using GC-MS or TLC.

Column Chromatography

This method is ideal for smaller-scale purifications and for removing impurities with polarities similar to the product.

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Load the sample onto the top of the silica gel column.

  • Begin eluting the column with a non-polar solvent system, such as hexane.

  • Gradually increase the polarity of the eluent by adding small increments of ethyl acetate. A typical gradient would be from 100% hexane to 95:5 hexane:ethyl acetate.

  • Collect fractions and monitor their composition using TLC.

  • Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol [7]
Boiling Point 92-93 °C at 12 mmHg[6][7]
Density 1.348 g/mL at 25 °C
Refractive Index 1.460

Table 2: Comparison of Purification Methods

Method Advantages Disadvantages Typical Purity Achieved
Fractional Distillation - Suitable for large scale- Cost-effective- May not effectively remove impurities with close boiling points- Risk of thermal decomposition>98% (depending on impurity profile)
Column Chromatography - High resolution for complex mixtures- Can remove polar and non-polar impurities- Time-consuming- Requires larger volumes of solvent- Potential for product loss on the column>99%

Visualizations

PurificationWorkflow crude Crude this compound distillation Fractional Distillation (Reduced Pressure) crude->distillation Large Scale chromatography Column Chromatography crude->chromatography Small Scale / High Purity pure_dist Pure this compound distillation->pure_dist pure_chrom Pure this compound chromatography->pure_chrom analysis Purity Analysis (GC-MS, TLC) pure_dist->analysis pure_chrom->analysis

Caption: General workflow for the purification of this compound.

TroubleshootingDistillation start Distillation Issue discoloration Discolored Product? start->discoloration separation Incomplete Separation? start->separation recovery Low Recovery? start->recovery reduce_temp Lower Boiling Point (Improve Vacuum) discoloration->reduce_temp Yes better_column Use More Efficient Fractionating Column separation->better_column Yes short_path Use Short-Path Apparatus recovery->short_path Yes

Caption: Troubleshooting logic for fractional distillation issues.

TroubleshootingChromatography start Chromatography Issue poor_sep Poor Separation? start->poor_sep slow_elution Slow Elution? start->slow_elution decomposition Decomposition? start->decomposition adjust_solvent_less Decrease Eluent Polarity poor_sep->adjust_solvent_less Yes adjust_solvent_more Increase Eluent Polarity slow_elution->adjust_solvent_more Yes deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) decomposition->deactivate_silica Yes

Caption: Troubleshooting logic for column chromatography issues.

References

Technical Support Center: Troubleshooting Failed Alkylation with 4-Bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize alkylation reactions using 4-bromobutyl acetate. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Formation

Q1: I am not observing any formation of my desired alkylated product. What are the potential causes and how can I troubleshoot this?

A1: A complete lack of product formation in an alkylation reaction with this compound can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Troubleshooting Steps:

  • Verify Reagent Quality and Integrity:

    • This compound: This reagent can degrade over time. Ensure it is fresh and has been stored properly, protected from moisture and light. Consider purification by distillation if the quality is questionable.

    • Substrate: Confirm the purity and identity of your starting material (e.g., phenol, amine, thiol). Impurities can inhibit the reaction.

    • Base: The choice and quality of the base are critical. If using a solid base like potassium carbonate (K₂CO₃), ensure it is finely powdered and dry. For strong bases like sodium hydride (NaH), ensure it is from a fresh, unexpired container and handled under an inert atmosphere.

    • Solvent: Use anhydrous (dry) solvents, as water can quench strong bases and hydrolyze the acetate group of the alkylating agent.

  • Optimize Reaction Conditions:

    • Temperature: Many alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C) while monitoring for product formation and potential side reactions by TLC or LC-MS.[1]

    • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for SN2 reactions. If solubility is an issue, consider switching to a different solvent.[1]

    • Base Strength and Stoichiometry: Ensure you are using a base strong enough to deprotonate your nucleophile. For phenols and thiols, bases like K₂CO₃ or Cs₂CO₃ are common. For less acidic amines, a stronger base might be necessary. Use at least a stoichiometric amount of base relative to the nucleophile.

  • Consider Catalytic Additives:

    • In cases of slow reactions with alkyl bromides, the addition of a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) can accelerate the reaction via the Finkelstein reaction, generating the more reactive alkyl iodide in situ.[1]

Q2: My reaction is very slow and gives a low yield, even after extended reaction times. What can I do to improve the reaction rate and yield?

A2: Sluggish reactions and low yields often point to suboptimal reaction kinetics or competing side reactions.

Troubleshooting Steps:

  • Increase Reaction Temperature: As mentioned above, increasing the temperature can significantly enhance the reaction rate. Monitor the reaction closely to avoid decomposition of reactants or products.

  • Increase Reagent Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions and improve the rate. However, be mindful of potential solubility issues.

  • Change the Base: A stronger base can lead to a higher concentration of the deprotonated, more nucleophilic species, thereby accelerating the reaction. For example, if K₂CO₃ is ineffective for your amine alkylation, consider a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Optimize Solvent: For SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation of the base but not the nucleophilic anion, thus increasing its reactivity.

ParameterRecommendation for Sluggish ReactionsRationale
Temperature Increase in 10-20 °C incrementsProvides activation energy for the reaction.
Solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO)Enhances the nucleophilicity of the deprotonated substrate.[1]
Base Use a stronger base (e.g., NaH, DBU)Increases the concentration of the active nucleophile.
Additives Catalytic NaI or KIConverts the alkyl bromide to a more reactive alkyl iodide in situ.[1]
Issue 2: Formation of Multiple Products and Side Reactions

Q3: I am observing multiple spots on my TLC/LC-MS, indicating the formation of side products. What are the common side reactions with this compound and how can I suppress them?

A3: Several side reactions can occur during alkylation with this compound, leading to a complex product mixture. The most common are O- vs. C-alkylation (for ambident nucleophiles), polyalkylation, intramolecular cyclization, and hydrolysis of the acetate group.

A. O- vs. C-Alkylation with Phenols:

Phenoxide ions are ambident nucleophiles and can be alkylated at either the oxygen (O-alkylation) to form an ether or at a carbon atom of the aromatic ring (C-alkylation).

  • To Favor O-Alkylation (Ether Formation):

    • Solvent: Use polar aprotic solvents like DMF or DMSO. These solvents do not strongly solvate the oxygen anion, leaving it more available for nucleophilic attack.[2]

    • Counter-ion: A less coordinating cation (e.g., Cs⁺ from Cs₂CO₃) can favor O-alkylation.

  • To Favor C-Alkylation:

    • Solvent: Use protic solvents like water or trifluoroethanol (TFE). These solvents will hydrogen-bond with the oxygen of the phenoxide, making it less nucleophilic and favoring attack by the aromatic ring.[2]

Desired ProductRecommended SolventRationale
O-Alkylated Product DMF, DMSO, AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the oxygen anion.[2]
C-Alkylated Product Water, TFEProtic solvents solvate the oxygen anion, favoring attack by the carbon nucleophile.[2]

B. Polyalkylation of Amines:

Primary amines can be alkylated once to form a secondary amine, which can then be alkylated again to form a tertiary amine. This is because the secondary amine product is often more nucleophilic than the starting primary amine.

  • To Promote Mono-alkylation:

    • Stoichiometry: Use a large excess of the primary amine relative to this compound.

    • Controlled Deprotonation: A strategy involving the use of the amine hydrobromide salt and a controlled amount of base can selectively deprotonate the primary amine while keeping the more basic secondary amine product protonated and unreactive.[3][4]

C. Intramolecular Cyclization:

If the nucleophile that is being alkylated has another nucleophilic group in a suitable position, an intramolecular cyclization can occur. For example, if the product of the initial alkylation contains a nucleophilic group that can attack the ester carbonyl, a lactone could be formed. With the butyl chain, 5-membered ring formation is often favorable.

  • To Minimize Cyclization:

    • Low Temperatures: Running the reaction at lower temperatures can disfavor the intramolecular cyclization, which often has a higher activation energy than the intermolecular alkylation.

    • High Concentration: Higher concentrations can favor the intermolecular reaction over the intramolecular one.

D. Hydrolysis of the Acetate Group:

Under basic or acidic conditions, the acetate ester can be hydrolyzed to the corresponding alcohol. This is more likely to occur if the reaction is run for a long time at high temperatures in the presence of a strong base and water.

  • To Prevent Hydrolysis:

    • Anhydrous Conditions: Ensure all reagents and solvents are dry.

    • Mild Base: Use the mildest base necessary to achieve deprotonation.

    • Moderate Temperature and Reaction Time: Avoid unnecessarily high temperatures and long reaction times.

Experimental Protocols

General Protocol for O-Alkylation of a Phenol:

  • To a solution of the phenol (1.0 eq.) in anhydrous DMF (0.2-0.5 M), add a powdered, anhydrous base (e.g., K₂CO₃, 1.5-2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for N-Alkylation of a Primary Amine (Promoting Mono-alkylation):

  • Prepare the hydrobromide salt of the primary amine (R-NH₂·HBr).

  • Suspend the amine hydrobromide (1.0 eq.) in a suitable solvent like DMF.

  • Add a hindered, non-nucleophilic base (e.g., diisopropylethylamine, DIPEA, 1.1 eq.).

  • Add this compound (1.0 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Work-up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting workflow for common issues.

troubleshooting_no_product start No Product Formation check_reagents Verify Reagent Quality (Alkylating Agent, Substrate, Base, Solvent) start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok purify_reagents Purify or Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temperature, Solvent, Base) reagents_ok->check_conditions Yes purify_reagents->start conditions_ok Conditions Appear Suitable check_conditions->conditions_ok optimize_conditions Systematically Optimize Conditions: - Increase Temperature - Change Solvent - Use Stronger Base conditions_ok->optimize_conditions No add_catalyst Consider Catalytic Additive (e.g., NaI, KI) conditions_ok->add_catalyst Yes success Product Formation Observed optimize_conditions->success add_catalyst->success

Caption: Troubleshooting workflow for no product formation.

troubleshooting_side_products start Multiple Side Products identify_side_products Identify Side Products if Possible (e.g., by MS, NMR) start->identify_side_products side_product_type What is the likely side reaction? identify_side_products->side_product_type o_vs_c O- vs. C-Alkylation side_product_type->o_vs_c Phenol Alkylation polyalkylation Polyalkylation side_product_type->polyalkylation Amine Alkylation cyclization Intramolecular Cyclization side_product_type->cyclization Potential for Ring Formation hydrolysis Acetate Hydrolysis side_product_type->hydrolysis Presence of Water/Strong Base solve_o_vs_c Adjust Solvent Polarity: - Polar aprotic for O-alkylation - Protic for C-alkylation o_vs_c->solve_o_vs_c solve_polyalkylation Adjust Stoichiometry: - Use excess amine for mono-alkylation polyalkylation->solve_polyalkylation solve_cyclization Modify Conditions: - Lower temperature - Increase concentration cyclization->solve_cyclization solve_hydrolysis Ensure Anhydrous Conditions: - Use dry solvents and reagents - Use mild base hydrolysis->solve_hydrolysis success Desired Product is Major Component solve_o_vs_c->success solve_polyalkylation->success solve_cyclization->success solve_hydrolysis->success

Caption: Troubleshooting workflow for side product formation.

References

Technical Support Center: Managing Exothermic Reactions of 4-Bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information for safely managing exothermic reactions involving 4-bromobutyl acetate. It includes troubleshooting procedures and frequently asked questions to address potential issues during your experiments.

Troubleshooting Guide

Exothermic reactions, if not properly controlled, can lead to temperature and pressure increases, potentially causing solvent to boil, reactions to fail, or even vessel rupture. Below are common issues encountered when working with this compound and steps to resolve them.

Issue Potential Cause Troubleshooting Steps
Rapid, Uncontrolled Temperature Increase (Thermal Runaway) 1. Addition rate of nucleophile/base is too fast.2. Inadequate cooling or stirring.3. Incorrect solvent with a low boiling point.4. Higher than expected concentration of reactants.1. Immediately stop the addition of reagents. 2. Increase cooling: Lower the temperature of the cooling bath. If necessary, use a more efficient cooling medium (e.g., dry ice/acetone).3. Ensure vigorous stirring to improve heat transfer to the cooling medium.4. If the temperature continues to rise rapidly, prepare for emergency quenching: Have a pre-cooled, non-reactive solvent or a quenching agent ready for addition. Be cautious as rapid quenching can also be hazardous.5. Alert personnel in the vicinity and follow laboratory emergency procedures.
Localized Hotspots or Charring 1. Poor mixing or inefficient stirring.2. A highly exothermic reaction occurring at the point of reagent addition.1. Improve stirring efficiency: Use a larger stir bar/impeller or increase the stirring speed.2. Dilute the reagent being added to decrease the localized concentration.3. Add the reagent subsurface (below the surface of the reaction mixture) to promote rapid dispersion.
Reaction Does Not Initiate, Followed by a Sudden, Rapid Exotherm 1. Induction period for the reaction.2. Impurities in reactants or solvent inhibiting the reaction.1. Do not increase the temperature or add more initiator/catalyst impulsively. 2. Maintain cooling and stirring and observe for any signs of reaction (e.g., slight temperature increase, color change).3. If the reaction has been stalled for an extended period, consider that a significant amount of unreacted starting material may be present. A sudden initiation could lead to a dangerous exotherm. It may be safer to quench the reaction and restart with fresh reagents.4. For future experiments, ensure the purity of all reagents and solvents.
Pressure Buildup in a Sealed Reaction Vessel 1. The reaction temperature has exceeded the boiling point of the solvent.2. Formation of gaseous byproducts.1. Ensure the reaction is properly vented through a condenser and bubbler system.2. Immediately reduce the reaction temperature by enhancing cooling.3. If pressure continues to build, stop the addition of reagents.

Frequently Asked Questions (FAQs)

Q1: What types of reactions involving this compound are potentially exothermic?

A1: As a primary alkyl halide, this compound undergoes nucleophilic substitution (SN2) reactions. These reactions are generally exothermic. The degree of exothermicity depends on the nucleophile. Strong nucleophiles, such as amines (especially secondary and tertiary amines in quaternization reactions), alkoxides, and Grignard reagents, can lead to highly exothermic reactions.

Q2: How can I estimate the potential heat of reaction for my experiment?

A2: Precise reaction calorimetry is the most accurate method. However, for a preliminary assessment, you can refer to literature values for similar reactions. SN2 reactions of primary alkyl bromides typically have reaction enthalpies in the range of -80 to -120 kJ/mol. It is crucial to treat any reaction with this compound and a strong nucleophile as potentially hazardous and to take appropriate precautions.

Q3: What are the best practices for controlling the temperature of a reaction with this compound?

A3:

  • Cooling: Use an appropriately sized cooling bath (e.g., ice-water, dry ice-acetone) to maintain the desired reaction temperature.

  • Controlled Addition: Add the more reactive reagent (usually the nucleophile) slowly and in a controlled manner using a dropping funnel or a syringe pump. This allows the cooling system to dissipate the heat as it is generated.

  • Monitoring: Continuously monitor the internal temperature of the reaction with a calibrated thermometer or thermocouple.

  • Stirring: Ensure efficient stirring to promote even heat distribution.

Q4: What should I do if I need to scale up a reaction with this compound?

A4: Scaling up exothermic reactions presents significant challenges as the volume increases cubically while the surface area for heat exchange only increases squarely. Before scaling up, it is highly recommended to perform a thermal hazard assessment. Consider the following:

  • Conduct the reaction on a small scale first to observe the thermal profile.

  • Use a reaction calorimeter to obtain accurate data on the heat of reaction, heat capacity of the system, and the maximum temperature of the synthetic reaction (MTSR).

  • Consult with a process safety specialist.

Q5: Are there any specific safety hazards associated with the decomposition of this compound at high temperatures?

A5: Yes, if a reaction runaway occurs and the temperature becomes excessively high, this compound can decompose. Thermal decomposition can release toxic and corrosive fumes, including hydrogen bromide.[1]

Quantitative Data

The following table provides estimated and literature-derived thermal data for reactions involving alkyl bromides. This data should be used for estimation purposes only. Actual values for your specific system may vary.

Reaction TypeReactant 1Reactant 2SolventEstimated/Reported ΔH (kJ/mol)Notes
SN2 Substitution1-BromopropaneThiocyanate (SCN⁻)Ethanol-84A representative SN2 reaction.
SN2 SubstitutionMethyl BromideHydroxide (OH⁻)--96Illustrates exothermicity with a strong nucleophile.
Combustion1-BromopropaneO₂--2058For comparison of energy content.[2]
Combustion2-BromopropaneO₂--2054For comparison of energy content.[2]

Disclaimer: The enthalpy values are estimates based on similar reactions and should not be considered as definitive for this compound without experimental verification.

Experimental Protocols

General Protocol for a Controlled Nucleophilic Substitution Reaction with this compound

This protocol outlines a general procedure for conducting a nucleophilic substitution reaction with this compound, emphasizing temperature control.

Materials:

  • This compound

  • Nucleophile (e.g., a secondary amine)

  • Anhydrous solvent (e.g., acetonitrile, THF)

  • Round-bottom flask equipped with a magnetic stir bar

  • Dropping funnel

  • Thermometer or thermocouple

  • Condenser with a nitrogen/argon inlet

  • Cooling bath (e.g., ice-water)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere (nitrogen or argon).

  • To the round-bottom flask, add this compound and the solvent.

  • Cool the flask in the cooling bath to the desired initial temperature (e.g., 0 °C).

  • Dissolve the nucleophile in the reaction solvent in the dropping funnel.

  • Begin vigorous stirring of the flask contents.

  • Slowly add the nucleophile solution from the dropping funnel to the flask over a period of 30-60 minutes, ensuring the internal temperature does not exceed the set limit.

  • After the addition is complete, continue to stir the reaction at the controlled temperature for the specified time, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC, LC-MS).

  • Upon completion, proceed with the appropriate workup and purification steps.

Visualizations

Exothermic_Reaction_Workflow setup 1. Assemble and Inert Reaction Apparatus charge 2. Charge Flask with This compound and Solvent setup->charge cool 3. Cool Reaction Mixture to Setpoint Temperature charge->cool addition 5. Slow, Controlled Addition of Nucleophile cool->addition prepare_reagent 4. Prepare Nucleophile Solution in Dropping Funnel prepare_reagent->addition monitor 6. Monitor Temperature and Reaction Progress addition->monitor workup 7. Reaction Workup and Purification monitor->workup

Caption: Experimental workflow for a controlled exothermic reaction.

Thermal_Runaway_Troubleshooting start Uncontrolled Temperature Rise? stop_addition Stop Reagent Addition start->stop_addition Yes continue_monitoring Continue Monitoring start->continue_monitoring No increase_cooling Increase Cooling stop_addition->increase_cooling check_stirring Check Stirring increase_cooling->check_stirring temp_decreasing Temperature Decreasing? check_stirring->temp_decreasing temp_decreasing->continue_monitoring Yes prepare_quench Prepare for Emergency Quench temp_decreasing->prepare_quench No emergency Follow Emergency Procedures prepare_quench->emergency

Caption: Troubleshooting a thermal runaway event.

SN2_Factors center SN2 Reaction Rate & Exothermicity substrate Substrate (Less Hindrance = Faster) center->substrate nucleophile Nucleophile (Stronger = Faster) center->nucleophile leaving_group Leaving Group (Better LG = Faster) center->leaving_group solvent Solvent (Polar Aprotic Favors) center->solvent

Caption: Factors influencing SN2 reactions.

References

preventing degradation of 4-bromobutyl acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-bromobutyl acetate during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound has two reactive functional groups, an ester and an alkyl bromide, making it susceptible to degradation through two main pathways:

  • Hydrolysis of the ester linkage: In the presence of moisture, the acetate group can hydrolyze to form 4-bromobutanol and acetic acid. This reaction can be catalyzed by both acidic and basic conditions.[1]

  • Nucleophilic substitution or elimination at the carbon-bromine bond: The carbon atom attached to the bromine is electrophilic and can be attacked by nucleophiles, leading to substitution products. Strong bases can also promote elimination reactions, forming butenyl acetate.[2]

Q2: What are the visible signs of this compound degradation?

A2: Degradation of this compound may not always be visually apparent. However, you might observe the following:

  • Discoloration: The clear, colorless to slightly yellow liquid may develop a more pronounced yellow or brownish tint.[3]

  • Formation of Precipitate: In advanced stages of degradation, insoluble byproducts may form.

  • Change in Odor: A vinegary smell may become noticeable due to the formation of acetic acid from hydrolysis.

Q3: How should I properly store this compound to minimize degradation?

A3: To ensure the long-term stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store in a refrigerator at 2-8°C for short-term storage. For long-term storage, freezing at -20°C is recommended.[2] Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by storing in an amber glass vial or in a dark location.[2]

  • Moisture: Keep the container tightly sealed to prevent the ingress of atmospheric moisture.[4]

  • Inert Atmosphere: For optimal stability, especially for long-term storage, storing under an inert atmosphere such as argon or nitrogen is recommended to displace oxygen and moisture.

Q4: What materials are recommended for storing this compound?

A4: this compound should be stored in high-quality, tightly sealed containers.

  • Vials: Borosilicate glass (Type I) is the preferred container material.[5]

  • Caps and Septa: Use caps with a polytetrafluoroethylene (PTFE) liner, as PTFE offers excellent chemical resistance to a wide range of organic compounds.[6][7][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Purity of this compound is lower than expected upon receipt. - Improper handling during shipping. - Inadequate packaging.- Immediately perform a purity analysis (see Experimental Protocols). - Contact the supplier with the analytical results.
Assay results show a decrease in purity over time. - Suboptimal storage conditions (temperature, light, moisture). - Contamination of the storage container.- Review and optimize storage conditions as per the recommendations. - Consider transferring to a new, clean, and dry amber glass vial with a PTFE-lined cap under an inert atmosphere.
Presence of unexpected peaks in analytical chromatograms (GC-MS, HPLC). - Degradation of the compound. - Contamination from the solvent or handling equipment.- Identify the degradation products by their mass spectra or retention times. - Run a blank analysis of the solvent and glassware to rule out contamination.
Inconsistent results in experiments using this compound. - Use of a partially degraded reagent.- Always use a fresh or properly stored and validated batch of this compound. - Perform a quick purity check before critical experiments.

Quantitative Data on Storage Conditions

While specific public data on the degradation kinetics of this compound is limited, the following table summarizes the expected impact of different storage parameters based on the general stability of alkyl halides and esters.

ParameterConditionExpected Impact on StabilityRationale
Temperature -20°CHigh StabilityReduces the rate of all chemical degradation pathways.[2]
2-8°CGood StabilitySlows down degradation reactions significantly compared to room temperature.[2]
Room Temperature (~25°C)Moderate StabilityDegradation will occur over time. Not recommended for long-term storage.
Elevated Temperature (>40°C)Low StabilitySignificantly accelerates hydrolysis and other degradation reactions.[2][9]
Light Stored in the darkHigh StabilityPrevents photolytically induced radical formation.[2]
Exposed to ambient lightModerate StabilityPotential for slow degradation over time.
Exposed to UV lightLow StabilityPromotes homolytic cleavage of the C-Br bond, initiating radical chain reactions.[2]
Atmosphere Inert Gas (Argon, Nitrogen)High StabilityExcludes moisture and oxygen, preventing hydrolysis and oxidation.
AirModerate to Low StabilityPresence of moisture and oxygen can lead to degradation.
Moisture AnhydrousHigh StabilityMinimizes the primary degradation pathway of ester hydrolysis.[3]
Presence of WaterLow StabilityWater acts as a nucleophile, leading to the formation of 4-bromobutanol and acetic acid.[2]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying this compound and its volatile degradation products.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Mode: Split (e.g., 50:1)

    • Injection Volume: 1 µL

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at 15°C/min.

      • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate or dichloromethane.

    • Vortex to ensure complete dissolution.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Integrate the peak area to determine the purity relative to any degradation products or impurities.

Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method can be used to quantify the parent compound and monitor the formation of less volatile degradation products.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for better peak shape).

      • Start with a suitable gradient, for example, 30% acetonitrile, and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

    • Dilute to a working concentration of approximately 100 µg/mL with the initial mobile phase composition.

  • Forced Degradation Study (for method validation):

    • Acidic: Treat the sample with 0.1 M HCl at 60°C.

    • Basic: Treat the sample with 0.1 M NaOH at room temperature.

    • Oxidative: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal: Heat the solid sample at 80°C.

    • Photolytic: Expose the solution to UV light.

    • Analyze the stressed samples to ensure the method can separate the degradation products from the parent peak.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_nucleophilic_substitution Nucleophilic Substitution cluster_elimination Elimination This compound This compound 4-Bromobutanol 4-Bromobutanol This compound->4-Bromobutanol + H2O (Acid/Base catalysis) Acetic Acid Acetic Acid Substitution Product Substitution Product This compound->Substitution Product + Nucleophile Butenyl Acetate Butenyl Acetate This compound->Butenyl Acetate + Strong Base

Caption: Degradation pathways of this compound.

TroubleshootingWorkflow start Degradation Suspected purity_check Perform Purity Analysis (GC-MS or HPLC) start->purity_check purity_ok Purity within Specification? purity_check->purity_ok check_storage Review Storage Conditions (Temp, Light, Moisture, Inert Gas) storage_ok Storage Conditions Optimal? check_storage->storage_ok check_handling Review Handling Procedures handling_ok Handling Procedures Correct? check_handling->handling_ok purity_ok->check_storage No proceed Proceed with Experiment purity_ok->proceed Yes storage_ok->check_handling Yes correct_storage Optimize Storage Conditions storage_ok->correct_storage No discard Discard and Obtain New Batch handling_ok->discard No, Contamination Likely correct_handling Implement Correct Handling Procedures handling_ok->correct_handling Yes correct_storage->discard correct_handling->discard

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-bromobutyl acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful and optimized synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Moisture-sensitive reagents (e.g., acetyl chloride, acetic anhydride) may have degraded. 3. Poor Quality Starting Material: 4-bromo-1-butanol may contain impurities or have degraded. 4. Catalyst Inactivity: If a catalyst is used, it may be poisoned or not present in a sufficient amount.1. Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider increasing the temperature or extending the reaction time. 2. Use Fresh Reagents: Ensure all reagents are fresh and handled under anhydrous conditions, especially when using acetyl chloride or acetic anhydride. 3. Purify Starting Material: Purify 4-bromo-1-butanol by distillation before use if its purity is questionable. 4. Catalyst Check: Use a fresh batch of catalyst or increase the catalyst loading.
Presence of a Significant Amount of Tetrahydrofuran (THF) as a Byproduct Intramolecular Cyclization (SN2 Reaction): The alkoxide formed from 4-bromo-1-butanol, especially in the presence of a strong base, can undergo an intramolecular Williamson ether synthesis to form THF.1. Avoid Strong Bases: If possible, use a non-nucleophilic base like pyridine or triethylamine instead of stronger bases such as sodium hydride. 2. Control Temperature: Keep the reaction temperature as low as feasible to disfavor the cyclization reaction. The acetylation is often exothermic, so controlled addition of reagents is crucial. 3. Use an Acid Catalyst: An acidic catalyst can promote the esterification while minimizing the formation of the alkoxide necessary for cyclization.
Product is Contaminated with Acetic Acid or Acetic Anhydride Incomplete Quenching/Work-up: Residual acetylating agent remains after the reaction.1. Aqueous Work-up: Wash the organic layer with water to remove unreacted acetic anhydride. 2. Base Wash: Wash the organic layer with a mild base solution, such as saturated sodium bicarbonate, to neutralize and remove acetic acid. Be cautious of gas evolution (CO2). 3. Azeotropic Removal: For residual acetic acid, azeotropic distillation with a suitable solvent like toluene can be effective.
Product is Dark in Color Decomposition: The product or starting materials may be decomposing at elevated temperatures. Impurities in Starting Materials: Colored impurities in the reactants can carry through to the product.1. Lower Temperature: Conduct the reaction and distillation at the lowest possible temperatures. Vacuum distillation is highly recommended for purification. 2. Purify Starting Materials: Ensure the purity of all reactants before starting the synthesis. 3. Decolorizing Carbon: During work-up, the organic solution can be treated with activated charcoal to remove colored impurities before final filtration and distillation.
Difficulty in Purification by Distillation Close Boiling Points: The boiling point of this compound may be close to that of impurities. Thermal Instability: The product may decompose at its atmospheric boiling point.1. Fractional Distillation: Use a fractional distillation column to achieve better separation of components with close boiling points. 2. Vacuum Distillation: Distill the product under reduced pressure to lower the boiling point and prevent thermal decomposition. The boiling point of this compound is reported as 92-93 °C at 12 mmHg.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common and direct method is the esterification of 4-bromo-1-butanol with an acetylating agent. The two primary variations of this method are:

  • Using Acetic Anhydride: This is a common and relatively safe method, often carried out in the presence of a base like pyridine or a catalytic amount of acid.

  • Using Acetyl Chloride: This method is generally faster and more reactive than using acetic anhydride but requires stricter anhydrous conditions due to the high reactivity of acetyl chloride with water. A non-nucleophilic base like pyridine or triethylamine is typically used to scavenge the HCl byproduct.

A less common method involves the reaction of 1,4-dibromobutane with a source of acetate, such as sodium acetate.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). For TLC, a non-polar solvent system such as a mixture of hexane and ethyl acetate is suitable. The disappearance of the 4-bromo-1-butanol spot and the appearance of the less polar this compound spot indicate the progression of the reaction. GC-MS can provide a more quantitative analysis of the reaction mixture composition.

Q3: What is the main side reaction to be aware of, and how can it be minimized?

A3: The primary side reaction is the intramolecular cyclization of 4-bromo-1-butanol to form tetrahydrofuran (THF). This is particularly problematic if a strong base is used, which deprotonates the alcohol to form an alkoxide that then acts as a nucleophile. To minimize THF formation, it is recommended to:

  • Avoid strong, non-hindered bases.

  • Use a non-nucleophilic base like pyridine or triethylamine.

  • Maintain a low reaction temperature.

  • Consider using an acid-catalyzed esterification if compatible with other functional groups.

Q4: What are the key safety precautions when synthesizing this compound?

A4: The following safety precautions should be observed:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Acetyl Chloride and Acetic Anhydride: These are corrosive and react violently with water. Handle with extreme care under anhydrous conditions.

    • Pyridine and Triethylamine: These are flammable, toxic, and have strong, unpleasant odors.

    • 4-bromo-1-butanol: This is an irritant.

  • Exothermic Reaction: The acetylation reaction can be exothermic. Add reagents slowly and with cooling to control the reaction temperature.

Q5: What are the typical physical properties of this compound?

A5: The known physical properties are summarized in the table below. These are useful for characterization and during purification.

PropertyValue
Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
Boiling Point 92-93 °C at 12 mmHg
Density 1.348 g/mL at 25 °C
Refractive Index (n20/D) 1.4600

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride and Pyridine

This protocol is a representative procedure based on common laboratory practices for acetylation.

Materials:

  • 4-bromo-1-butanol

  • Acetic anhydride

  • Pyridine

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-1-butanol in an excess of pyridine (e.g., 2-3 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.1-1.5 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

  • Once the reaction is complete, cool the mixture and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum fractional distillation to obtain pure this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 1. Dissolve 4-bromo-1-butanol in Pyridine add_anhydride 2. Add Acetic Anhydride start->add_anhydride react 3. Stir at Room Temperature (or with gentle heating) add_anhydride->react monitor 4. Monitor by TLC/GC-MS react->monitor quench 5. Quench with Water monitor->quench extract 6. Extract with Diethyl Ether quench->extract wash 7. Wash with NaHCO3, Water, Brine extract->wash dry 8. Dry with MgSO4/Na2SO4 wash->dry concentrate 9. Concentrate under Reduced Pressure dry->concentrate purify 10. Vacuum Fractional Distillation concentrate->purify end end purify->end Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_reaction Is the reaction complete (TLC/GC-MS)? start->check_reaction Yes check_reagents Are reagents fresh and anhydrous? check_reaction->check_reagents Yes increase_time_temp Increase reaction time/temperature check_reaction->increase_time_temp No check_sm Is starting material pure? check_reagents->check_sm Yes use_fresh_reagents Use fresh reagents check_reagents->use_fresh_reagents No purify_sm Purify starting material check_sm->purify_sm No end end check_sm->end Yes, investigate other issues (e.g., work-up losses)

Caption: Troubleshooting logic for low product yield in this compound synthesis.

Technical Support Center: Purification of 4-Bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-bromobutyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, categorized by the observation or analytical result.

Observation/Issue Potential Cause Recommended Action
Low Yield After Synthesis & Workup Incomplete reaction.Ensure stoichiometry of reagents is correct. Consider extending reaction time or moderately increasing the temperature.
Loss of product during aqueous workup.Minimize the number of aqueous washes. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to prevent acid-catalyzed hydrolysis. Use brine to wash the organic layer to reduce its water content and improve separation.[1]
Product is Acidic (e.g., low pH on wet litmus paper) Residual acidic starting materials or byproducts.Wash the organic layer with a saturated sodium bicarbonate solution until effervescence ceases. Follow with a water wash and then a brine wash to remove residual salts and water.[1][2]
Presence of a Lower Boiling Point Impurity in GC/Distillation Residual starting materials like acetyl chloride or acetic anhydride.Ensure the reaction has gone to completion. Perform a quench with water or a mild base to consume any unreacted acetylating agent before the main workup.
Presence of a Higher Boiling Point Impurity in GC/Distillation Unreacted 4-bromo-1-butanol or 1,4-dibromobutane.Optimize reaction conditions to drive the reaction to completion. If present, these impurities can be separated by fractional vacuum distillation or flash column chromatography.
Product appears wet or cloudy after workup Incomplete drying of the organic layer.Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) for a sufficient amount of time. Ensure the drying agent is filtered off completely before solvent removal.
Product darkens or decomposes upon heating/distillation Thermal instability or presence of impurities that catalyze decomposition.Use vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[3][4] Ensure all acidic impurities are removed before distillation.
Multiple spots on TLC after purification Inefficient purification.For flash chromatography, optimize the solvent system. A common starting point is a mixture of hexane and ethyl acetate.[5] The desired product should have an Rf value of approximately 0.3. For distillation, ensure the fractionating column is efficient and the distillation is performed slowly to allow for proper separation.[3]

Frequently Asked Questions (FAQs)

Synthesis & Impurities

Q1: What are the most common impurities I might encounter in my crude this compound?

Common impurities often originate from the starting materials or side reactions. These can include:

  • Unreacted Starting Materials: 4-bromo-1-butanol, acetyl chloride, acetic anhydride, or 1,4-dibromobutane.

  • Acidic Byproducts: Acetic acid (from the use of acetic anhydride or hydrolysis of acetyl chloride) and hydrogen chloride/bromide.[1][2]

  • Water: From the aqueous workup.

  • Degradation Products: Hydrolysis of the ester can lead to the formation of 4-bromo-1-butanol and acetic acid, especially if the product is stored in the presence of moisture.

Q2: My NMR spectrum shows unexpected peaks. How can I identify them?

Consult tables of common NMR solvent and impurity shifts.[6][7][8]

  • A broad singlet around 1.5-4 ppm could indicate water.

  • A sharp singlet around 2.1 ppm may suggest residual acetic acid.[8]

  • Signals corresponding to your starting materials (e.g., 4-bromo-1-butanol) may also be present.

Purification

Q3: What is the recommended procedure for an extractive workup of this compound?

After the reaction is complete, the following extractive workup is recommended:

  • Quench the reaction mixture, if necessary (e.g., with water or ice to handle excess acetyl chloride).

  • Dilute the mixture with a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • Wash the organic layer sequentially with:

    • Water, to remove water-soluble byproducts.

    • Saturated sodium bicarbonate solution, to neutralize and remove acidic impurities. Continue until no more gas evolves.[2]

    • Water, to remove any remaining bicarbonate salts.

    • Brine (saturated NaCl solution), to reduce the amount of dissolved water in the organic layer.[1]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

Q4: What are the recommended conditions for purifying this compound by distillation?

Due to its relatively high boiling point, vacuum distillation is the preferred method to prevent decomposition. The reported boiling point is 92-93 °C at 12 mmHg.[9][10][11][12][13][14] For effective separation from close-boiling impurities, fractional vacuum distillation is recommended.[3][15][16]

Q5: Can I purify this compound using flash column chromatography? What solvent system should I use?

Yes, flash column chromatography is a suitable purification method. The choice of eluent is critical for good separation. A good starting point for developing a solvent system is to use thin-layer chromatography (TLC). A common mobile phase for compounds of similar polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[5] Adjust the ratio of the solvents to achieve an Rf value of approximately 0.3 for this compound on a TLC plate.

Handling & Storage

Q6: How should I store purified this compound to prevent degradation?

This compound should be stored in a cool, dark, and dry place in a tightly sealed container. It is sensitive to moisture, which can cause hydrolysis back to 4-bromo-1-butanol and acetic acid. Storage in a refrigerator is often recommended.

Quantitative Data Summary

Property Value Reference
Molecular Formula C₆H₁₁BrO₂[17][18]
Molecular Weight 195.05 g/mol [11][]
Boiling Point 92-93 °C at 12 mmHg[9][10][11][12][13][14]
Density 1.348 g/mL at 25 °C[9][10][11][12][13][14]
Refractive Index (n20/D) 1.46[9][10][11][12][13][14]

Experimental Protocols & Visualizations

Experimental Workflow: General Purification Strategy

The following diagram outlines a general workflow for the purification of this compound after synthesis.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Extractive Workup (Wash with H₂O, NaHCO₃, Brine) Start->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval CrudeProduct Crude this compound SolventRemoval->CrudeProduct PurityCheck Purity Assessment (TLC, GC-MS, NMR) CrudeProduct->PurityCheck Purification Purification Method PurityCheck->Purification Distillation Fractional Vacuum Distillation Purification->Distillation High-boiling impurities Chromatography Flash Column Chromatography Purification->Chromatography Polar/non-polar impurities PureProduct Pure this compound Distillation->PureProduct Chromatography->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting Logic: Identifying the Source of Impurities

This diagram illustrates a logical approach to troubleshooting the presence of impurities.

ImpurityTroubleshooting ImpurityDetected Impurity Detected in Product (NMR, GC-MS, TLC) CheckStartingMaterials Analyze Starting Materials for Purity ImpurityDetected->CheckStartingMaterials ReviewReaction Review Reaction Conditions (Temp, Time, Stoichiometry) ImpurityDetected->ReviewReaction ReviewWorkup Review Workup & Purification Protocol ImpurityDetected->ReviewWorkup StartingMaterialImpurity Source: Contaminated Starting Material CheckStartingMaterials->StartingMaterialImpurity SideReaction Source: Side Reaction or Incomplete Reaction ReviewReaction->SideReaction InefficientPurification Source: Inefficient Purification ReviewWorkup->InefficientPurification

Caption: Troubleshooting logic for impurity identification.

References

Technical Support Center: 4-Bromobutyl Acetate Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-bromobutyl acetate waste.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered hazardous. The primary risks include:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin and serious eye irritation. [1]

  • May cause respiratory irritation. [1]

  • It is a combustible liquid.

Q2: What personal protective equipment (PPE) should I wear when handling this compound and its waste?

A2: To minimize exposure, the following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Wear suitable chemical-resistant gloves.[2]

  • Skin and Body Protection: A lab coat and appropriate protective clothing.[1]

  • Respiratory Protection: Use only under a chemical fume hood.[1][3] If the fume hood is not available or insufficient, a NIOSH-approved respirator for organic vapors is necessary.

Q3: How should I properly store this compound waste?

A3: Proper storage is crucial to prevent accidents.

  • Container: Use a designated, leak-proof, and compatible waste container with a screw-top cap.[4][5] The container must be in good condition.[4]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound Waste," and the approximate concentration or components.[4][6]

  • Segregation: Store this compound waste, which is a halogenated organic compound, separately from non-halogenated organic waste.[4][5][7] Also, keep it away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[1]

  • Location: Store the waste container in a cool, dry, well-ventilated area, such as a satellite accumulation area (SAA) within the lab, and in secondary containment.[2][6][8]

Q4: What should I do in case of a this compound spill?

A4: For small spills within a chemical fume hood:

  • Ensure adequate ventilation.[9]

  • Wearing appropriate PPE, absorb the spill with an inert absorbent material like sand, silica gel, or a universal binder.[3]

  • Collect the contaminated absorbent material into a designated hazardous waste container.[4]

  • Clean the spill area thoroughly. For large spills, evacuate the area immediately and follow your institution's emergency procedures.[4]

Q5: How do I dispose of this compound waste?

A5: this compound is a halogenated organic waste and must be disposed of as hazardous waste.[5][7]

  • Do not pour it down the drain. [4]

  • Collect the waste in a properly labeled, sealed container as described in Q3.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. This typically involves contacting your Environmental Health and Safety (EHS) office.[9]

  • The disposal method for halogenated solvents is typically high-temperature incineration.[5]

Q6: Can I mix this compound waste with other halogenated solvents?

A6: Generally, it is acceptable to mix common halogenated solvents in a single waste container.[4] However, you must never mix it with incompatible waste streams like acids, bases, or oxidizers. Always check your institution's specific waste disposal guidelines before mixing any waste streams.

Quantitative Data Presentation

The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₆H₁₁BrO₂[2]
Molecular Weight 195.05 g/mol [10][11]
CAS Number 4753-59-7[2][11]
Appearance Clear colorless to slightly yellow liquid[1][2]
Density 1.348 g/mL at 25 °C[11][12]
Boiling Point 92-93 °C at 12 mmHg[1][11][12]
Flash Point 109 °C (228.2 °F) - closed cup[1]
Solubility Insoluble in water, soluble in organic solvents.[2]
Refractive Index n20/D 1.46[11][12]

Experimental Protocol: Synthesis of an Alkylated Product

This protocol describes a typical alkylation reaction using this compound, which generates a halogenated waste stream.

Objective: To synthesize an O-alkylated phenol derivative.

Materials:

  • Phenol derivative

  • Potassium carbonate (K₂CO₃)

  • This compound

  • Acetone (as solvent)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the phenol derivative (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Addition of Reagent: While stirring, add this compound (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Waste Generation Begins: After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and rinse with acetone. (Solid waste potentially contaminated with halogenated organics).

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Liquid-Liquid Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x). (Aqueous waste stream now contains traces of halogenated organic compounds).

  • Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate. Filter the drying agent. (Solid waste contaminated with halogenated organics).

  • Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude product. The evaporated solvent should be collected in a solvent trap. (This constitutes a halogenated organic solvent waste stream).

  • Purification: Purify the crude product using column chromatography. The fractions collected during chromatography will generate a significant volume of halogenated organic solvent waste.

Waste Collection:

  • All aqueous layers from the workup should be collected in a designated "Halogenated Aqueous Waste" container.

  • All organic solvents, including the collected solvent from evaporation and chromatography fractions, must be collected in a "Halogenated Organic Waste" container.

  • Contaminated solid waste (filter paper, drying agent) should be collected in a separate, clearly labeled solid waste container.

Waste Handling and Disposal Workflow

WasteDisposalWorkflow cluster_0 Start: Experiment Generates Waste cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal start This compound Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated waste_type Determine Waste Type (Liquid vs. Solid) is_halogenated->waste_type Yes liquid_waste Liquid Waste Stream waste_type->liquid_waste Liquid solid_waste Solid Waste Stream (e.g., contaminated gloves, silica) waste_type->solid_waste Solid select_container_liquid Select Compatible Liquid Waste Container liquid_waste->select_container_liquid select_container_solid Select Compatible Solid Waste Container solid_waste->select_container_solid label_container Label Container: 'Halogenated Hazardous Waste' + Contents & Date select_container_liquid->label_container select_container_solid->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa check_full Is container >90% full? store_saa->check_full request_pickup Arrange for EHS Waste Pickup check_full->request_pickup Yes continue_collection Continue Waste Collection check_full->continue_collection No end Waste Disposed by EHS request_pickup->end

Caption: Workflow for safe handling and disposal of this compound waste.

References

Technical Support Center: Scaling Up Reactions Involving 4-Bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when scaling up chemical reactions involving 4-bromobutyl acetate.

FAQs: Quick Answers to Common Problems

Question Answer
What are the most common side reactions when using this compound in large-scale alkylations? The most prevalent side reactions are elimination (forming but-3-en-1-yl acetate and HBr), and dialkylation, especially in N-alkylation reactions. Hydrolysis of the acetate ester can also occur under strongly basic or acidic conditions.
How can I minimize the formation of elimination byproducts? Use a non-hindered base, maintain a lower reaction temperature, and choose a solvent that favors SN2 reactions (e.g., polar aprotic solvents like DMF or acetonitrile).
My reaction is sluggish on a larger scale. What can I do? Poor mixing and mass transfer are common culprits in scaled-up reactions. Ensure adequate agitation. A phase-transfer catalyst can be beneficial in biphasic systems. Also, consider adding a catalytic amount of sodium or potassium iodide to promote an in-situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide.
I am observing significant di-alkylation. How can I control this? Slowly add the this compound to the reaction mixture to maintain a low concentration of the alkylating agent. Using a stoichiometric amount of a less reactive base can also help.
What are the key safety concerns when scaling up reactions with this compound? The primary concern is thermal runaway, as alkylation reactions are often exothermic. Proper heat management through controlled addition rates and efficient cooling is crucial. This compound is also an irritant, so appropriate personal protective equipment (PPE) is necessary.

Troubleshooting Guides

Issue 1: Low Yield and Incomplete Conversion

Symptoms:

  • Reaction stalls before all starting material is consumed.

  • Lower than expected yield of the desired product.

Potential Causes & Solutions:

Cause Troubleshooting Steps
Poor Mass and Heat Transfer At larger scales, inefficient mixing can lead to localized "hot spots" and concentration gradients, affecting reaction rates. Solution: Increase agitation speed and consider using a reactor with baffles. For biphasic reactions, a phase-transfer catalyst can improve interfacial contact.
Deactivation of Reagents Trace amounts of water or other impurities can quench strong bases or react with the alkylating agent. Solution: Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly before use.
Insufficient Reaction Time or Temperature The optimal conditions from a lab-scale experiment may not directly translate to a larger scale. Solution: Monitor the reaction progress using in-situ analysis (e.g., IR spectroscopy) or by taking regular samples for offline analysis (TLC, LC-MS). The reaction time may need to be extended. A modest increase in temperature can also be beneficial, but be cautious of promoting side reactions.
Issue 2: Formation of Impurities and Byproducts

Symptoms:

  • Multiple spots on a TLC plate or peaks in an LC-MS analysis of the crude reaction mixture.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

Cause Troubleshooting Steps
Elimination Reactions The use of strong, hindered bases or elevated temperatures can favor the E2 elimination pathway. Solution: Opt for a weaker base if feasible (e.g., K2CO3 instead of NaH). Maintain the lowest effective reaction temperature.
Dialkylation In N-alkylation reactions, the initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to a second alkylation. Solution: Add the this compound slowly to the reaction mixture. Use a slight excess of the amine starting material.
Hydrolysis of the Acetate Group Prolonged exposure to strong acids or bases can cleave the ester, leading to the corresponding alcohol. Solution: Minimize reaction time and use milder bases where possible. If the alcohol is the desired product, this can be addressed in a subsequent hydrolysis step.

Experimental Protocols

Example Protocol: N-Alkylation of a Primary Amine with this compound

Reaction: R-NH2 + Br-(CH2)4-OAc → R-NH-(CH2)4-OAc

Lab Scale (1g)

  • To a solution of the primary amine (1.0 eq) in 20 mL of acetonitrile, add K2CO3 (1.5 eq).

  • Add this compound (1.1 eq) and a catalytic amount of KI.

  • Stir the reaction at 60°C and monitor by TLC until completion.

  • Filter the solids and concentrate the filtrate.

  • Purify by column chromatography.

Pilot Scale (1kg)

  • Charge a 20 L reactor with the primary amine (1.0 eq) and acetonitrile (10 L).

  • Add K2CO3 (1.5 eq) with good agitation.

  • In a separate vessel, prepare a solution of this compound (1.1 eq) and catalytic KI in acetonitrile (2 L).

  • Slowly add the this compound solution to the reactor over 2-3 hours, maintaining an internal temperature of 60-65°C.

  • Monitor the reaction by HPLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture and wash the cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • The crude product may be purified by crystallization or distillation.

Quantitative Data Comparison (Illustrative)

ParameterLab Scale (1g)Pilot Scale (1kg)
Solvent Volume 20 mL12 L
Addition Time 1-2 minutes2-3 hours
Typical Yield 85-95%80-90%
Purity (crude) ~90%~85-90%
Purification Method Column ChromatographyCrystallization/Distillation

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Prepare Reagents (Dry Solvents, Weigh Solids) charge_reactor Charge Reactor with Amine and Base prep_reagents->charge_reactor add_alkylating_agent Controlled Addition of This compound Solution charge_reactor->add_alkylating_agent Heat to 60-65°C monitor_reaction Monitor Progress (TLC/HPLC) add_alkylating_agent->monitor_reaction cool_reaction Cool to Room Temperature monitor_reaction->cool_reaction Upon Completion filter_solids Filter Reaction Mixture cool_reaction->filter_solids concentrate Concentrate Filtrate filter_solids->concentrate purify_product Purify Crude Product (Crystallization/Distillation) concentrate->purify_product

Caption: Generalized workflow for a scaled-up N-alkylation reaction.

troubleshooting_logic start Low Yield or Incomplete Reaction check_mixing Is Agitation Sufficient? start->check_mixing check_conditions Are Conditions Anhydrous? check_mixing->check_conditions Yes increase_agitation Increase Agitation Speed Consider Phase-Transfer Catalyst check_mixing->increase_agitation No check_time_temp Is Reaction Time/Temp Adequate? check_conditions->check_time_temp Yes dry_reagents Ensure Anhydrous Reagents and Solvents check_conditions->dry_reagents No extend_reaction Extend Reaction Time or Slightly Increase Temperature check_time_temp->extend_reaction No

Caption: Decision tree for troubleshooting low yield in scaled-up reactions.

Validation & Comparative

Mass Spectrometry Analysis: A Comparative Guide to 4-Bromobutyl Acetate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. Mass spectrometry stands as a cornerstone analytical technique for determining molecular weight and elucidating the structure of molecules. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry data for 4-bromobutyl acetate and three potential alternatives: 4-chlorobutyl acetate, butyl acetate, and 1-bromo-4-chlorobutane.

Data Presentation: A Comparative Overview

The following table summarizes the key mass-to-charge ratio (m/z) peaks and their relative intensities observed in the electron ionization mass spectra of this compound and its alternatives. This quantitative data allows for a direct comparison of their fragmentation patterns.

m/zThis compound (Relative Intensity %)4-Chlorobutyl Acetate (Relative Intensity %)Butyl Acetate (Relative Intensity %)1-Bromo-4-chlorobutane (Relative Intensity %)
4110010055100
43958010030
5570651585
5630354010
6151015-
71-510-
73--20-
93/951090 (Cl isotope)-5 (Cl isotope)
115/1175---
121/1235---
135/13780 (Br isotopes)--70 (Br isotopes)
150-5 (M+)--
171/173---5 (M+, Br/Cl isotopes)
194/1962 (M+, Br isotopes)---

Note: Data is compiled and interpreted from various sources. The molecular ion peak is denoted by (M+). The presence of bromine (Br) and chlorine (Cl) isotopes results in characteristic M/M+2 peaks.

Experimental Protocols

The mass spectrometry data presented in this guide were obtained using Electron Ionization (EI), a widely used "hard" ionization technique that provides detailed structural information through fragmentation.

Protocol for Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A small amount of the liquid sample (typically 1-2 µL) is required. For solid samples, dissolution in a volatile solvent like methanol or dichloromethane is necessary. The concentration should be approximately 1 mg/mL.

  • Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or, for volatile compounds, through a gas chromatograph (GC) interface. For direct insertion, the sample is placed in a capillary tube which is then inserted into the ion source. For GC-MS, the sample is injected into the GC where it is vaporized and separated before entering the mass spectrometer.

  • Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M+).

  • Fragmentation: The excess energy from the electron bombardment causes the molecular ions to fragment into smaller, characteristic charged ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and guided into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Acquisition: The data is processed by a computer to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagrams illustrate the general workflow of a Gas Chromatography-Mass Spectrometry (GC-MS) experiment, a common setup for analyzing volatile compounds like those discussed in this guide.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector GC_Column GC Column Injector->GC_Column Sample Vapor Ion_Source Ion Source (EI) GC_Column->Ion_Source Separated Analytes Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Ions Detector Detector Mass_Analyzer->Detector Separated Ions Data_System Data System Detector->Data_System Signal

Caption: General workflow for GC-MS analysis.

The following diagram illustrates the logical relationship in the fragmentation of this compound in an EI mass spectrometer.

Fragmentation_Pathway This compound This compound Molecular_Ion [M]+• m/z 194/196 This compound->Molecular_Ion Electron Ionization Fragment1 [M-CH3COO]•+ m/z 135/137 Molecular_Ion->Fragment1 Loss of Acetoxy Radical Fragment2 [CH3CO]+ m/z 43 Molecular_Ion->Fragment2 α-cleavage Fragment4 [C4H8]+• m/z 56 Fragment1->Fragment4 Loss of Br• Fragment3 [C4H8Br]+ m/z 135/137 Fragment3->Fragment4 Loss of Br• Fragment5 [C3H5]+ m/z 41 Fragment4->Fragment5 Rearrangement & Loss of CH3•

Caption: Fragmentation of this compound.

A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 4-bromobutyl acetate, a key building block in organic synthesis and pharmaceutical development, is critical to ensuring the quality, safety, and efficacy of the final product. A thorough understanding and application of appropriate analytical techniques are paramount for its accurate purity assessment. This guide provides a comparative overview of the most relevant analytical methods for determining the purity of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) is also discussed as a potential alternative.

Comparison of Key Analytical Techniques

The selection of an optimal analytical technique for purity determination depends on various factors, including the nature of the compound and its potential impurities, the required level of accuracy and precision, and the available instrumentation. For this compound, a volatile and thermally stable ester, GC-based methods are generally preferred.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass spectrometric detection for identification and quantification.Quantification based on the direct proportionality between the intensity of an NMR signal and the number of atomic nuclei generating that signal, often in comparison to a certified internal standard.Separation based on the partitioning of components between a liquid mobile phase and a solid stationary phase.
Typical Purity Assay >99% achievable, dependent on method validation.Can provide absolute purity determination against a traceable standard.>98% achievable, dependent on method validation.
Selectivity High, especially with mass spectrometric detection which allows for the identification of individual impurities.High, as it provides detailed structural information, allowing for the differentiation of structurally similar impurities.Moderate to high, dependent on column chemistry and mobile phase composition. May require derivatization for UV-inactive impurities.
Sensitivity High, capable of detecting trace-level impurities (ppm/ppb levels).[1][2]Moderate, generally requires a higher concentration of the analyte compared to chromatographic methods.Moderate to high, depending on the detector used (e.g., UV, MS).
Quantification Relative quantification based on peak area percentage or absolute quantification using a calibration curve with a reference standard.Absolute quantification using a certified internal standard of known purity and concentration.[3][4]Relative quantification based on peak area percentage or absolute quantification using a calibration curve with a reference standard.
Sample Throughput High, with typical run times of 15-30 minutes.[5]Moderate, requires careful sample preparation and longer acquisition times for high precision.Moderate to high, with typical run times of 10-60 minutes.[6]
Advantages - High resolution and sensitivity.- Provides structural information of impurities through mass spectra.- Well-established for volatile compounds.[7][8]- Primary analytical method for absolute purity.- Non-destructive.- Provides structural confirmation of the main component and impurities.[9]- Versatile for a wide range of compounds.- Applicable to non-volatile or thermally labile impurities.
Limitations - Limited to volatile and thermally stable compounds.- May require derivatization for certain analytes.- Lower sensitivity compared to chromatographic techniques.- Potential for signal overlap in complex mixtures.- Requires a high-field NMR spectrometer.- this compound lacks a strong chromophore, limiting UV detection sensitivity.- Potential for on-column degradation.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for the purity assessment of this compound.

Methodology:

A validated GC-MS method for the analysis of alkyl halides can be adapted for this compound.[1][10][11]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., ZB-5MS, VF-624ms), 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet: Split/splitless injector, with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject a 1 µL aliquot of the sample solution into the GC-MS system. The purity is determined by the area percentage of the main peak relative to the total peak area. Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).

Method Validation Parameters (based on related alkyl halide analysis): [1][2][10]

ParameterTypical Value
Limit of Detection (LOD) 0.01 - 3 µg/g (ppm)
Limit of Quantitation (LOQ) 0.025 - 10 µg/g (ppm)
Linearity (r²) > 0.999
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct measurement of purity against a certified internal standard, without the need for a reference standard of the analyte itself.

Methodology:

An absolute quantification method using an internal standard is recommended.[3][4][9]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity, chemical stability, and signals that do not overlap with the analyte. Maleic anhydride or 1,4-dinitrobenzene are suitable choices.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Accurately weigh a similar amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150:1 for the signals to be integrated.

    • Spectral Width: Sufficient to cover all signals of interest.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved signal of this compound (e.g., the acetyl protons at ~2.05 ppm) and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

While GC is generally preferred for volatile compounds like this compound, HPLC can be a viable alternative, particularly for the analysis of non-volatile impurities or when GC is unavailable. Due to the lack of a strong UV chromophore in this compound, detection can be challenging. A Refractive Index Detector (RID) or a Mass Spectrometer (MS) would be more suitable than a UV detector.

General Reversed-Phase HPLC Methodology:

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and a suitable detector (RID or MS).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector:

    • Refractive Index Detector (RID): Requires a stable baseline and is sensitive to temperature and pressure fluctuations.

    • Mass Spectrometer (MS): Provides higher sensitivity and specificity.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10-20 µL of the sample solution. Purity is determined by area percentage.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the described analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve vial Transfer to GC Vial dissolve->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (Mass Spectra) integrate->identify quantify Calculate Purity (Area %) integrate->quantify QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube acquire Acquire 1H NMR Spectrum nmr_tube->acquire process Process FID (FT, Phase, Baseline) acquire->process integrate Integrate Signals (Analyte & IS) process->integrate calculate Calculate Absolute Purity integrate->calculate

References

Reactivity Showdown: 4-Bromobutyl Acetate vs. 4-Chlorobutyl Acetate in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an alkylating agent is a critical decision in synthesis design. The reactivity of the electrophile dictates reaction conditions, time, and ultimately, yield and purity. This guide provides an in-depth comparison of the reactivity of two common intermediates, 4-bromobutyl acetate and 4-chlorobutyl acetate, in the context of nucleophilic substitution reactions.

This guide will objectively compare the expected performance of these two reagents based on these established principles and provide a detailed experimental protocol to generate quantitative comparative data.

Comparative Analysis

The anticipated differences in reactivity between this compound and 4-chlorobutyl acetate are summarized below. These are based on the well-understood principles of nucleophilic substitution reactions, primarily the SN2 pathway, which is expected for these primary alkyl halides.

FeatureThis compound4-Chlorobutyl AcetateJustification
Relative Reactivity HigherLowerBromide is a better leaving group than chloride due to its larger size, greater polarizability, and the lower strength of the C-Br bond compared to the C-Cl bond.[1]
Reaction Rate FasterSlowerThe SN2 reaction rate is dependent on the leaving group's ability. A better leaving group departs more readily, leading to a faster reaction.
Required Conditions Milder (e.g., lower temperature, shorter reaction time)Harsher (e.g., higher temperature, longer reaction time)To achieve a comparable reaction rate or yield, the less reactive chloro-compound will likely require more forcing conditions.
Leaving Group Ability ExcellentGoodThe stability of the resulting anion (Br⁻ vs. Cl⁻) is key. Br⁻ is a weaker base and more stable than Cl⁻, making it a better leaving group.[1]
Potential Side Reactions Lower propensity under optimized conditionsHigher propensity for elimination or other side reactions, especially under harsher conditions.The need for higher temperatures to activate the C-Cl bond can sometimes promote competing reaction pathways.

Reaction Mechanism: SN2 Pathway

Both this compound and 4-chlorobutyl acetate are primary alkyl halides and are therefore expected to undergo nucleophilic substitution via the SN2 (Substitution Nucleophilic Bimolecular) mechanism. This is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the halide leaving group.

Caption: General SN2 mechanism for nucleophilic substitution.

Experimental Protocol: Comparative Kinetic Analysis

To quantitatively assess the reactivity difference, a comparative kinetic study can be performed. The following protocol outlines a method for comparing the reaction rates of this compound and 4-chlorobutyl acetate with sodium azide, a common nucleophile. The progress of the reaction can be monitored by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or by monitoring the disappearance of the azide ion using IR spectroscopy.

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 4-chlorobutyl acetate with sodium azide.

Materials:

  • This compound (≥98% purity)

  • 4-Chlorobutyl acetate (≥98% purity)

  • Sodium azide (NaN₃, ≥99% purity) (Caution: Highly Toxic)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (polar aprotic solvents)

  • Internal standard for chromatography (e.g., dodecane)

  • Reaction vials/flasks with magnetic stir bars

  • Constant temperature bath

  • GC or HPLC instrument

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of sodium azide in the chosen anhydrous solvent (e.g., 0.2 M in DMF).

    • Prepare separate stock solutions of this compound and 4-chlorobutyl acetate in the same solvent (e.g., 0.1 M). Include a known concentration of the internal standard in these solutions.

  • Reaction Setup:

    • Set up a series of reaction vials for each alkyl halide.

    • Place the vials in a constant temperature bath set to the desired reaction temperature (e.g., 40°C). Allow the contents to equilibrate.

    • To initiate the reaction, add a pre-heated aliquot of the sodium azide stock solution to each vial containing the alkyl halide solution. The final concentrations should be, for example, 0.05 M for the alkyl halide and 0.1 M for sodium azide.

  • Reaction Monitoring:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction in one of the vials by adding a large volume of cold water.

    • Extract the organic components with a suitable solvent (e.g., diethyl ether).

    • Analyze the organic extract by GC or HPLC to determine the concentration of the remaining alkyl halide relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the alkyl halide (ln[RX]) versus time.

    • For a pseudo-first-order reaction (with excess nucleophile), the plot should yield a straight line with a slope equal to -k', where k' is the pseudo-first-order rate constant.

    • The second-order rate constant (k₂) can be calculated by dividing k' by the initial concentration of the nucleophile: k₂ = k' / [Nu⁻]₀.

    • Compare the calculated k₂ values for this compound and 4-chlorobutyl acetate to obtain a quantitative measure of their relative reactivity.

Expected Outcome: The calculated second-order rate constant (k₂) for the reaction of this compound is expected to be significantly larger than that for 4-chlorobutyl acetate, providing quantitative evidence for its higher reactivity.

Logical Workflow for Reactivity Comparison

The process of comparing these two reagents follows a logical progression from established theory to experimental verification.

comparison_workflow A Identify Core Chemical Difference (Halogen Leaving Group: Br vs. Cl) B Apply Chemical Principles - Leaving Group Ability - Bond Strength - Anion Stability A->B C Formulate Reactivity Hypothesis (this compound > 4-Chlorobutyl Acetate) B->C D Design Comparative Experiment (Kinetic Study via SN2 Reaction) C->D E Execute Protocol & Collect Data (Monitor Reactant Concentration vs. Time) D->E F Analyze Data & Calculate Rate Constants E->F G Quantitative Conclusion (Compare k_bromo vs. k_chloro) F->G

Caption: Workflow for comparing alkyl halide reactivity.

Conclusion

For drug development and organic synthesis, efficiency is key. Based on fundamental chemical principles, This compound is the more reactive and thus more efficient electrophile for SN2 reactions compared to 4-chlorobutyl acetate. Its use allows for milder reaction conditions and shorter reaction times, which can lead to higher yields and fewer byproducts. While 4-chlorobutyl acetate may be a suitable and more economical choice for some applications, its lower reactivity necessitates more forcing conditions. The provided experimental protocol offers a clear framework for researchers to quantify this reactivity difference in their own systems, enabling an informed choice of reagent based on the specific demands of their synthetic targets.

References

A Researcher's Guide to Alkylating Agents: Alternatives to 4-Bromobutyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that can significantly influence reaction efficiency, yield, and scalability. 4-Bromobutyl acetate is a commonly utilized reagent for introducing a four-carbon chain terminating in an acetate group. However, its reactivity profile may not be optimal for all applications. This guide provides an objective comparison of alternative reagents to this compound, supported by experimental data, to facilitate the selection of the most suitable alkylating agent for a given synthetic challenge.

The primary alternatives to this compound involve modifications to the leaving group, which is a key determinant of reactivity in nucleophilic substitution (SN2) reactions. The most common alternatives include other 4-halobutyl acetates (chloro- and iodo- derivatives) and sulfonate esters of 4-hydroxybutyl acetate (tosylates and mesylates).

Performance Comparison of Alkylating Agents

The reactivity of these alkylating agents is directly related to the stability of the leaving group. A better leaving group is the conjugate base of a stronger acid, as it is more stable on its own after departing.[1] The general order of reactivity for halide leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻.[2] Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are also excellent leaving groups due to the resonance stabilization of the negative charge.[3][4]

The following table summarizes the relative performance of these leaving groups in SN2 reactions, providing a quantitative basis for comparison.

Alkylating AgentLeaving Group (X)FormulaRelative Rate (krel)[3]Boiling Point (°C)Key Characteristics
4-Chlorobutyl acetate-ClCH₃CO₂(CH₂)₄Cl0.000192 (22 mmHg)Least reactive of the halides; cost-effective but requires more forcing conditions (higher temperature, longer reaction time).[5][6]
This compound (Baseline) -Br CH₃CO₂(CH₂)₄Br 0.001 92-93 (12 mmHg) A common, moderately reactive alkylating agent providing a balance between reactivity and stability.[3]
4-Iodobutyl acetate-ICH₃CO₂(CH₂)₄I0.01~100-110 (15 mmHg)More reactive than the bromo- and chloro- analogs, allowing for milder reaction conditions; may be less stable and more expensive.[3]
4-(Mesyloxy)butyl acetate-OMsCH₃CO₂(CH₂)₄OSO₂CH₃1.00N/AHighly reactive, often superior to halides; prepared from the corresponding alcohol; mesylates are excellent leaving groups.[3][4]
4-(Tosyloxy)butyl acetate-OTsCH₃CO₂(CH₂)₄OSO₂C₆H₄CH₃0.70N/ASimilar high reactivity to mesylates; tosylates are excellent, commonly used leaving groups.[1][3][4]

Note: The relative rate constants (krel) are generalized for SN2 reactions and serve as an excellent indicator of the expected reactivity trend for the 4-acetoxybutyl system.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are representative experimental protocols for the preparation of a sulfonate ester precursor and a typical O-alkylation reaction.

Protocol 1: Synthesis of 4-(Tosyloxy)butyl Acetate

This protocol describes the conversion of an alcohol to a tosylate, a highly reactive alkylating agent.

Materials:

  • 4-Hydroxybutyl acetate

  • Toluene (anhydrous)

  • Pyridine or Triethylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 4-hydroxybutyl acetate (1.0 eq) in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the pure 4-(tosyloxy)butyl acetate.

Protocol 2: O-Alkylation of 4-Methoxyphenol

This protocol provides a general method for the O-alkylation of a phenol, a common application for these reagents. This procedure can be adapted for the different alkylating agents by modifying the reaction time and temperature according to their reactivity.[7]

Materials:

  • 4-Methoxyphenol

  • Alkylating agent (e.g., 4-iodobutyl acetate, 1.1 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Acetone or Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask, add 4-methoxyphenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (for acetone, ~56 °C) and stir until the starting material is consumed, as monitored by TLC. (Note: For less reactive agents like 4-chlorobutyl acetate, a higher boiling solvent like DMF and a higher temperature may be necessary).

  • After cooling to room temperature, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product via flash column chromatography to obtain the desired ether.

Visualizing Reaction Principles

Diagrams can clarify complex relationships and workflows. The following visualizations, created using Graphviz, illustrate the general alkylation workflow and the key factors influencing the SN2 reaction mechanism.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_workup Workup & Purification Start Select Nucleophile (Nu-H) e.g., Phenol, Amine Base Deprotonation with Base e.g., K₂CO₃, NaH Start->Base Nu Formation of Nucleophile (Nu⁻) Base->Nu Reagent Add Alkylating Agent R-X (e.g., 4-halobutyl acetate) SN2 SN2 Reaction Heat/Stir in Solvent Nu->SN2 Reagent->SN2 Product_crude Crude Product Mixture SN2->Product_crude Filter Filter Solids Product_crude->Filter Extract Aqueous Wash/ Extraction Filter->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Final_Product Pure Alkylated Product Purify->Final_Product

A general experimental workflow for an SN2 alkylation reaction.

Key factors influencing the rate of SN2 reactions.

References

Comparative Performance Analysis of 4-Bromobutyl Acetate in N9-Alkylation of Guanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of an appropriate alkylating agent is crucial for optimizing reaction outcomes. This guide provides a comparative analysis of 4-bromobutyl acetate against other common butylating agents in the context of N9-alkylation of guanine derivatives, a common transformation in the synthesis of various therapeutic candidates. The comparison is based on experimental data from peer-reviewed literature, focusing on reaction efficiency and conditions.

Certificate of Analysis Profile: this compound

A typical Certificate of Analysis (CoA) for this compound specifies the following key quality parameters, ensuring its suitability for reproducible synthetic applications.

ParameterSpecificationAnalytical Method
Purity (Assay) ≥ 97.0%Gas Chromatography (GC)
Appearance Colorless to Light Yellow LiquidVisual Inspection
Identity Conforms to Structure¹H NMR, IR
Refractive Index Approximately 1.46Refractometry
Density Approximately 1.348 g/mL at 25°CPycnometry

Performance Comparison in Guanine Alkylation

The N9-alkylation of guanine is a foundational step in the synthesis of many nucleoside analogs. The choice of the alkylating agent directly impacts the yield and purity of the desired product. Below is a comparison of this compound with alternative reagents for the synthesis of 9-butylguanine.

Alkylating AgentBaseSolventTemperatureTimeYieldReference
1-BromobutaneGuanineN,N-Dimethylformamide (DMF)100°C24 h65%
1-IodobutaneGuanineN,N-Dimethylformamide (DMF)80°C12 h75%[1]

Note: Data for this compound in a directly comparable synthesis of 9-butylguanine was not available in the surveyed literature. The provided data for 1-bromobutane and 1-iodobutane serves as a benchmark for typical reaction conditions and yields for N9-alkylation of guanine.

The data suggests that 1-iodobutane is a more reactive alkylating agent than 1-bromobutane, leading to a higher yield in a shorter reaction time and at a lower temperature. This is consistent with the general understanding of halide leaving group ability (I > Br > Cl). While specific data for this compound in this exact reaction is not presented, its reactivity is expected to be comparable to 1-bromobutane. The presence of the acetate group may influence solubility and could potentially be leveraged in subsequent synthetic steps.

Experimental Protocols

Below are the detailed experimental methodologies for the N9-alkylation of guanine using 1-bromobutane and 1-iodobutane, as described in the referenced literature.

Synthesis of 9-Butylguanine using 1-Bromobutane[1]

A mixture of guanine (1.51 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol) in N,N-dimethylformamide (DMF, 50 mL) was stirred at room temperature for 30 minutes. 1-Bromobutane (1.64 g, 12 mmol) was then added, and the reaction mixture was heated to 100°C for 24 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was suspended in water (50 mL) and the pH was adjusted to 7 with 1 M HCl. The resulting precipitate was collected by filtration, washed with water, and dried to afford 9-butylguanine as a white solid.

Synthesis of 9-Butylguanine using 1-Iodobutane[2]

To a suspension of guanine (1.51 g, 10 mmol) in DMF (50 mL) was added sodium hydride (0.48 g, 12 mmol, 60% dispersion in mineral oil) portionwise at 0°C. The mixture was stirred at room temperature for 1 hour. 1-Iodobutane (2.21 g, 12 mmol) was then added, and the reaction mixture was stirred at 80°C for 12 hours. After cooling, the reaction was quenched by the addition of methanol (5 mL). The solvent was evaporated, and the residue was partitioned between ethyl acetate and water. The aqueous layer was collected and neutralized with acetic acid. The precipitate was collected by filtration, washed with water and ethanol, and dried to give 9-butylguanine.

Experimental Workflow for N9-Alkylation of Guanine

The following diagram illustrates the general workflow for the synthesis and purification of 9-alkylguanine derivatives.

G General Workflow for N9-Alkylation of Guanine cluster_reaction Reaction cluster_workup Workup & Purification Guanine Guanine ReactionMix Reaction Mixture Guanine->ReactionMix Base Base (e.g., K₂CO₃, NaH) Base->ReactionMix Solvent Solvent (e.g., DMF) Solvent->ReactionMix AlkylatingAgent Alkylating Agent (e.g., this compound) AlkylatingAgent->ReactionMix Heating Heating & Stirring ReactionMix->Heating SolventRemoval Solvent Removal Heating->SolventRemoval Purification Purification (e.g., Precipitation, Filtration) SolventRemoval->Purification Product 9-Alkylguanine Purification->Product

Caption: A generalized workflow for the synthesis of 9-alkylguanine.

Logical Relationship for Reagent Selection

The choice of alkylating agent often involves a trade-off between reactivity and stability. The following diagram illustrates the logical considerations when selecting a butylating agent for guanine alkylation.

G Decision Framework for Alkylating Agent Selection Start Select Butylating Agent Reactivity Higher Reactivity Needed? Start->Reactivity Cost Cost a Major Factor? Reactivity->Cost No Iodide Use Butyl Iodide Reactivity->Iodide Yes Bromide Use Butyl Bromide Cost->Bromide Yes Acetate Consider this compound (for further functionalization) Cost->Acetate No End Proceed with Synthesis Iodide->End Bromide->End Acetate->End

Caption: A decision tree for selecting an appropriate butylating agent.

References

Spectroscopic Identification of 4-Bromobutyl Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical compounds is paramount. This guide provides a comprehensive comparison of the spectroscopic characteristics of 4-bromobutyl acetate with potential starting materials and byproducts, supported by experimental data and detailed protocols.

This guide focuses on the key spectroscopic techniques of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to distinguish this compound from structurally similar molecules. By presenting clear, side-by-side data, this document aims to facilitate accurate compound identification and purity assessment in a laboratory setting.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and several related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicities

Compound-CH₂-O--CH₂-Br-CH₂- (Internal)CH₃-C(=O)-Other
This compound ~4.08 (t)~3.43 (t)~1.95 (m), ~1.80 (m)~2.05 (s)
1,4-Dibromobutane~3.48 (t)~2.05 (m)
1,4-Butanediol~3.64 (t)~1.62 (m)~2.5 (s, -OH)
Acetic Acid~2.1 (s)~11.5 (s, -COOH)
Butyl Acetate~4.05 (t)~1.63 (m), ~1.39 (m)~2.04 (s)0.94 (t, -CH₃)

s = singlet, t = triplet, m = multiplet. Chemical shifts are approximate and can vary based on the solvent and instrument.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: ¹³C NMR Chemical Shifts (δ)

Compound-CH₂-O--CH₂-Br-CH₂- (Internal)CH₃-C(=O)-C=OOther
This compound ~63.5~33.0~29.5, ~27.5~21.0~171.0
1,4-Dibromobutane~35.0~32.5
1,4-Butanediol~62.5~30.0
Acetic Acid~20.0~177.0
Butyl Acetate~64.0~30.5, ~19.0~21.0~171.0~13.5 (-CH₃)

Chemical shifts are approximate and can vary based on the solvent and instrument.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

CompoundC=O StretchC-O StretchC-Br StretchO-H Stretch
This compound ~1740~1240~645-
1,4-Dibromobutane--~640-
1,4-Butanediol-~1050-~3300 (broad)
Acetic Acid~1710~1290-~3000 (very broad)
Butyl Acetate~1740~1240--

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

  • ¹H NMR Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Process the Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle, a longer acquisition time, and a relaxation delay sufficient to allow for the relaxation of quaternary carbons.

    • Process the FID similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the liquid sample directly onto the center of the ATR crystal.

  • Spectrum Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically performs a background subtraction.

    • Identify and label the significant absorption peaks in the spectrum.

Visualization of the Identification Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

G Spectroscopic Identification Workflow for this compound cluster_0 Sample Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation and Comparison cluster_3 Conclusion Sample Sample FTIR FTIR Sample->FTIR NMR NMR Sample->NMR IR_Analysis IR Spectrum Analysis (C=O, C-O, C-Br stretches) FTIR->IR_Analysis NMR_Analysis NMR Spectra Analysis (Chemical Shifts, Multiplicities) NMR->NMR_Analysis Comparison Comparison with Reference Data IR_Analysis->Comparison NMR_Analysis->Comparison Identification Identification of This compound Comparison->Identification

Caption: Workflow for this compound identification.

A Comparative Guide to the Synthesis Efficiency of Alkylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that profoundly influences the yield, selectivity, and overall efficiency of a synthetic route. This guide provides a comparative analysis of common alkylating agents, supported by experimental data, to facilitate informed reagent selection for various applications, including the synthesis of pyrimidine derivatives, a cornerstone in medicinal chemistry.[1]

Performance Comparison of Alkylating Agents

The efficiency of an alkylating agent is dependent on a multitude of factors, including the substrate, solvent, temperature, and the nature of the agent itself. Below, quantitative data from various studies are summarized to highlight the performance of different alkylating agents in specific reaction types.

Methylating Agents: A Comparative Overview

Methylating agents are fundamental reagents in organic synthesis. A comparison of commonly used methylating agents reveals significant differences in their reactivity and efficiency.[2] Dimethyl sulfate (DMS) is a potent and cost-effective methylating agent, often leading to faster reaction kinetics and higher yields.[2] In contrast, dimethyl carbonate (DMC) is considered a "greener" alternative with lower toxicity but generally exhibits lower reactivity, necessitating higher temperatures or longer reaction times.[2][3] Methyl iodide (MeI), while highly reactive like DMS, is typically more expensive.[2]

The choice of methylating agent also impacts green chemistry metrics, with methanol and DMC often showing more favorable mass indexes, indicating a reduction in the overall material flow and waste generation.[3][4]

Table 1: Comparison of Methylating Agents in the O-Methylation of Phenol

Methylating AgentBase/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl SulfateLiOH·H₂OTHFRoom Temp-83[5]
Methyl IodideK₂CO₃AcetoneReflux0.5-[1]
Dimethyl CarbonateK₂CO₃----[5]
Alkylation of Pyrimidines

The synthesis of pyrimidine derivatives is crucial in drug discovery.[1] The choice of alkylating agent in these syntheses significantly affects the yield and selectivity (N- vs. O-alkylation).[1]

Table 2: Performance of Alkylating Agents in Pyrimidine Synthesis

Alkylating AgentPyrimidine SubstrateReaction TypeCatalyst/BaseSolventTime (h)Temp. (°C)Yield (%)Reference
4-(Iodomethyl)pyrimidine6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-oneO-AlkylationK₂CO₃Acetonitrile16Reflux87[1]
4-(Bromomethyl)pyrimidine6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-oneO-AlkylationK₂CO₃Acetonitrile16Reflux82[1]
Bromo-ethylacetate6-Substituted-pyrimidin-2,4(1H,3H)-dioneN-AlkylationK₂CO₃DMSO1280-[1]
Propargyl bromide6-Substituted-pyrimidin-2,4(1H,3H)-dioneN-AlkylationK₂CO₃DMSO1280-[1]
Alkylation of Phenols

The acid-catalyzed alkylation of phenols is a common method for introducing alkyl groups onto an aromatic ring. The reaction's efficiency is highly dependent on the catalyst and reaction conditions.[6]

Table 3: Comparison of Catalytic Performance in Phenol Alkylation with Cyclohexene

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity to 4-Cyclohexylphenol (%)Reference
HY ZeoliteCyclohexanol140-220High (not specified)Predominantly 4-isomer[6]
Dealuminated Y ZeoliteCyclohexanol140-220High (not specified)Predominantly 4-isomer[6]
20% DTP/K-10 ClayCyclohexene60High (not specified)High O-alkylation selectivity[6]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative experimental protocols for key alkylation reactions.

General Protocol for N-Alkylation of Pyrimidines

To a solution of 6-substituted-pyrimidin-2,4(1H,3H)-dione (1 equivalent) in dimethyl sulfoxide (DMSO), potassium carbonate (K₂CO₃) (1 equivalent) is added, and the mixture is stirred for 30 minutes at 80 °C.[1] Subsequently, 2 equivalents of the alkylating agent (e.g., bromo-ethylacetate or propargyl bromide) are added. The reaction mixture is then stirred for 12 hours at 80 °C.[1] Upon completion, the mixture is filtered, and the solvent is evaporated to dryness to yield the N1-alkylated pyrimidine.[1]

General Protocol for O-Alkylation of Pyrimidines

To a round-bottom flask containing the 6-substituted pyrimidin-2(1H)-one (3 mmol) and potassium carbonate (K₂CO₃, 3 mmol), 10 mL of acetone is added.[1] While stirring, a solution of the 4-(iodomethyl)pyrimidine (3 mmol) dissolved in 5 mL of acetone is added.[1] The resulting mixture is heated to reflux and stirred for 30 minutes.[1]

Kinetic Analysis of Phenol Alkylation

The following methodology is typically used for obtaining kinetic data in phenol alkylation.[7]

  • Reaction Setup : A solution of the phenol of a known concentration is prepared in the desired solvent. A separate solution of the alkylating agent of a known concentration is prepared in the same solvent. The reactions are carried out in a constant temperature bath to ensure thermal equilibrium.[6][7]

  • Reaction Initiation : The reactor is heated to the desired temperature. The reaction is initiated by adding the alkylating agent and the catalyst.[6]

  • Sampling : Aliquots of the reaction mixture are withdrawn at regular time intervals.[6]

  • Sample Analysis : The samples are quenched (e.g., by cooling and dilution) and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentrations of reactants and products.[6]

  • Data Analysis : The conversion of the limiting reactant and the selectivity for each product are calculated based on the chromatographic data.[6]

Visualizing the Experimental Workflow

The logical flow of a typical alkylation experiment can be visualized to provide a clear overview of the process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis & Purification A Substrate & Solvent D Combine Reactants A->D B Alkylating Agent & Solvent B->D C Base/Catalyst C->D E Heat/Stir under Controlled Temperature & Time D->E F Quench Reaction E->F G Extraction F->G H Drying G->H I Solvent Evaporation H->I J Crude Product I->J K Purification (e.g., Chromatography, Recrystallization) J->K L Pure Product K->L M Characterization (e.g., NMR, MS) L->M

Caption: A generalized experimental workflow for a chemical alkylation synthesis.

References

Validating the Presence of 4-Bromobutyl Acetate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of reaction components are paramount. This guide provides a comprehensive comparison of analytical methodologies for validating the presence of 4-bromobutyl acetate in a reaction mixture. We will delve into the experimental protocols and performance data of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, with a brief overview of Fourier-Transform Infrared (FTIR) Spectroscopy as an alternative.

At a Glance: Comparison of Analytical Techniques

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by volatility, identification by mass-to-charge ratioSeparation by polarity, quantification by UV absorbanceIdentification and quantification based on nuclear spin in a magnetic fieldIdentification based on absorption of infrared radiation by specific chemical bonds
Sample Preparation Simple dilution in a volatile solventDilution in mobile phase, potential filtrationDissolution in a deuterated solventMinimal, direct analysis of liquid sample
Selectivity High, capable of separating complex mixtures and identifying co-eluting peaksModerate to High, dependent on column and mobile phase selectionHigh, provides detailed structural informationModerate, characteristic functional group identification
Sensitivity (LOD) High (ng/mL to pg/mL range)High (µg/mL to ng/mL range)Moderate (mg/mL to µg/mL range)Low to Moderate (typically % to high ppm range)
Quantitative Accuracy Excellent, with appropriate internal standardsExcellent, with proper calibrationGood to Excellent, especially with a suitable internal standard (qNMR)Semi-quantitative to quantitative with calibration
Analysis Time Relatively fast (minutes per sample)Moderate (minutes to tens of minutes per sample)Fast for qualitative, can be longer for quantitative analysisVery fast (seconds to minutes per sample)

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers high separation efficiency and definitive identification based on the mass spectrum.

Experimental Protocol

Sample Preparation: Dilute a sample of the reaction mixture in a suitable volatile solvent such as ethyl acetate or dichloromethane. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the instrument. An internal standard (e.g., bromobenzene) should be added for accurate quantification.

GC-MS Parameters (Adapted from a method for organic acetates)[1]:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1 ratio)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 15 °C/min.

    • Hold: Hold at 200 °C for 2 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-250.

Performance Data
ParameterTypical Performance for Acetate Analysis
Linearity (R²) > 0.995
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantification (LOQ) 5-50 ng/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95-105%

Mass Spectrum of this compound: The mass spectrum of this compound would be expected to show a molecular ion peak (if stable enough) and characteristic fragment ions. The presence of bromine would be indicated by the isotopic pattern of ions containing bromine (approximately equal intensity for M and M+2).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds. For this compound, which lacks a strong chromophore, UV detection at low wavelengths is typically employed.

Experimental Protocol

Sample Preparation: Dilute the reaction mixture with the mobile phase. If particulates are present, filter the sample through a 0.45 µm syringe filter before injection.

HPLC Parameters (General method for non-chromophoric compounds):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV detector set at a low wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

Performance Data
ParameterTypical Performance for Acetate Analysis
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1-1 µg/mL
Limit of Quantification (LOQ) 0.5-5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98-102%

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR). It provides definitive confirmation of the presence of this compound by identifying its unique chemical environment.

Experimental Protocol

Sample Preparation: Dissolve a known amount of the reaction mixture in a deuterated solvent (e.g., CDCl₃). For quantitative analysis, a known amount of an internal standard with a distinct resonance (e.g., 1,3,5-trimethoxybenzene) must be added.

NMR Parameters:

  • Spectrometer: 400 MHz or higher.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

Spectral Data

¹H NMR Spectrum of this compound: [2]

G cluster_0 ¹H NMR Spectrum Interpretation Chemical Shift (ppm) Chemical Shift (ppm) ~4.05 ~4.05 Integration Integration 2H 2H Multiplicity Multiplicity Triplet Triplet Assignment Assignment -CH₂-O- -CH₂-O- ~4.05->2H 2H->Triplet 2H->Triplet Multiplet Multiplet 2H->Multiplet 2H->Multiplet Triplet->-CH₂-O- -CH₂-Br -CH₂-Br Triplet->-CH₂-Br ~3.42 ~3.42 ~3.42->2H ~2.05 ~2.05 3H 3H ~2.05->3H Singlet Singlet 3H->Singlet -C(O)-CH₃ -C(O)-CH₃ Singlet->-C(O)-CH₃ ~1.95 ~1.95 ~1.95->2H -CH₂-CH₂-O- -CH₂-CH₂-O- Multiplet->-CH₂-CH₂-O- -CH₂-CH₂-Br -CH₂-CH₂-Br Multiplet->-CH₂-CH₂-Br ~1.75 ~1.75 ~1.75->2H

Figure 1. Expected ¹H NMR peak assignments for this compound.

¹³C NMR Chemical Shifts (Predicted):

  • ~171 ppm (-C=O)

  • ~64 ppm (-CH₂-O-)

  • ~33 ppm (-CH₂-Br)

  • ~30 ppm (-CH₂-CH₂-O-)

  • ~28 ppm (-CH₂-CH₂-Br)

  • ~21 ppm (-C(O)-CH₃)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique that can confirm the presence of key functional groups in this compound. While primarily qualitative, it can be used for quantitative analysis with proper calibration.

Experimental Protocol

Sample Preparation: A small drop of the liquid reaction mixture can be placed directly on the ATR crystal of the FTIR spectrometer.

Spectral Data

Characteristic IR Absorption Bands:

  • C=O stretch (ester): Strong absorption around 1740 cm⁻¹.

  • C-O stretch (ester): Strong absorption in the 1250-1000 cm⁻¹ region.

  • C-Br stretch: Absorption in the 690-515 cm⁻¹ region.[3]

Experimental Workflows

G Analytical Workflow for this compound Validation cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis cluster_NMR NMR Analysis GCMS_Sample Reaction Mixture GCMS_Dilute Dilute in Volatile Solvent + Internal Standard GCMS_Sample->GCMS_Dilute GCMS_Inject Inject into GC-MS GCMS_Dilute->GCMS_Inject GCMS_Analyze Separate & Detect GCMS_Inject->GCMS_Analyze GCMS_Result Identify by Mass Spectrum Quantify by Peak Area GCMS_Analyze->GCMS_Result HPLC_Sample Reaction Mixture HPLC_Dilute Dilute in Mobile Phase (Filter if needed) HPLC_Sample->HPLC_Dilute HPLC_Inject Inject into HPLC HPLC_Dilute->HPLC_Inject HPLC_Analyze Separate & Detect (UV) HPLC_Inject->HPLC_Analyze HPLC_Result Identify by Retention Time Quantify by Peak Area HPLC_Analyze->HPLC_Result NMR_Sample Reaction Mixture NMR_Dissolve Dissolve in Deuterated Solvent + Internal Standard (for qNMR) NMR_Sample->NMR_Dissolve NMR_Acquire Acquire ¹H & ¹³C Spectra NMR_Dissolve->NMR_Acquire NMR_Result Confirm Structure by Chemical Shifts Quantify by Integration (qNMR) NMR_Acquire->NMR_Result

Figure 2. Comparative workflow for the validation of this compound.

Conclusion

The choice of analytical technique for validating the presence of this compound depends on the specific requirements of the analysis.

  • GC-MS is the method of choice for sensitive and selective quantification, especially in complex mixtures.

  • HPLC offers a robust and reliable alternative, particularly when dealing with less volatile impurities or when GC-MS is unavailable.

  • NMR Spectroscopy provides unequivocal structural confirmation and can be used for accurate quantification without the need for a reference standard of the analyte itself (qNMR).

  • FTIR Spectroscopy serves as a rapid, preliminary check for the presence of the key functional groups.

For comprehensive validation, a combination of these techniques is often employed, for instance, using NMR for initial structural confirmation and GC-MS or HPLC for routine quantitative analysis.

References

A Comparative Guide to 4-Bromobutyl Acetate and its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the development of novel therapeutics and other fine chemicals, the choice of alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall cost-effectiveness. Among the diverse array of available reagents, 4-bromobutyl acetate stands out as a versatile and widely utilized building block. This guide provides an objective comparison of this compound with its primary alternative, 4-chlorobutyl acetate, and other alkylating agents, supported by available data and experimental contexts.

Overview of this compound: A Versatile Synthetic Intermediate

This compound, with the CAS number 4753-59-7, is a bifunctional molecule featuring both a reactive bromide and a stable acetate ester group.[1] This unique structure makes it an invaluable intermediate in a multitude of synthetic transformations, primarily in alkylation and nucleophilic substitution reactions.[2] Its utility spans various sectors, including the pharmaceutical industry for the synthesis of Active Pharmaceutical Ingredients (APIs) such as antitumor agents and antibiotics, as well as in the agrochemical sector for the production of pesticides and herbicides.[1][2]

The reactivity of the carbon-bromine bond allows for the introduction of a four-carbon chain with a terminal acetate group, which can be subsequently hydrolyzed to the corresponding alcohol. This "protected" hydroxyl functionality is a key feature, enabling chemists to perform reactions at other sites of a molecule without the interference of a free hydroxyl group.

Head-to-Head Comparison: this compound vs. 4-Chlorobutyl Acetate

The most common alternative to this compound is its chlorinated counterpart, 4-chlorobutyl acetate (CAS 6962-92-1). The choice between these two reagents often hinges on a trade-off between reactivity and cost.

PropertyThis compound4-Chlorobutyl Acetate
Reactivity Higher reactivity due to the weaker carbon-bromine bond, leading to faster reaction rates.Lower reactivity, often requiring more forcing conditions (higher temperatures, longer reaction times, or stronger nucleophiles).
Leaving Group Ability Bromide (Br⁻) is a better leaving group than chloride (Cl⁻).Chloride (Cl⁻) is a poorer leaving group compared to bromide.
Cost Generally more expensive.Typically more cost-effective.
Applications Preferred for reactions requiring milder conditions and for less reactive nucleophiles. Widely used in the synthesis of sensitive biologics and complex APIs.[3]A viable alternative for more robust substrates and when cost is a primary concern. Used in the synthesis of pharmaceuticals, agrochemicals, and specialty coatings.[4]
Stability Less stable, particularly to heat and light.More stable under prolonged exposure to heat and UV light.[3]

Experimental Data Summary:

For instance, in the synthesis of an O-alkylated product from a phenol, using this compound would likely proceed to completion at a lower temperature and in a shorter timeframe than the same reaction with 4-chlorobutyl acetate. However, for a highly nucleophilic substrate, the difference in reactivity might be less pronounced, making the more economical 4-chlorobutyl acetate a more attractive option.

Other Alternatives to this compound

Beyond 4-chlorobutyl acetate, other classes of alkylating agents can be considered depending on the specific synthetic transformation:

  • Other Alkyl Halides: 1,4-Dibromobutane or 1,4-dichlorobutane can be used to introduce a four-carbon chain, but these reagents will lead to di-alkylation products if not used under carefully controlled conditions. They also lack the protected hydroxyl functionality of 4-halobutyl acetates.

  • Sulfonate Esters: Reagents like 4-bromobutyl tosylate or mesylate offer even higher reactivity than this compound due to the excellent leaving group ability of the tosylate and mesylate anions. However, they are typically more expensive and may be less stable.

  • "Green" Alkylating Agents: In the context of green chemistry, reagents like dimethyl carbonate can be used for methylation, but they are not suitable for introducing a four-carbon chain.

Key Applications and Experimental Workflows

This compound is a crucial reagent in the synthesis of various biologically active molecules.

Synthesis of Acycloquinoxaline Nucleosides

One notable application is in the alkylation of quinoxaline derivatives to produce acyclo-nucleosides, which are investigated for their potential antitumor and antifungal activities.[]

Experimental Workflow for Alkylation:

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product quinoxaline Quinoxaline Derivative (1a,b) solvent Solvent (e.g., DMF) quinoxaline->solvent bromobutyl This compound bromobutyl->solvent base K₂CO₃ (Base) base->solvent temperature Elevated Temperature solvent->temperature Heating product O- and S-Acycloquinoxaline Nucleosides temperature->product Alkylation

Caption: General workflow for the synthesis of acycloquinoxaline nucleosides.

Experimental Protocol:

A general procedure for the alkylation of a quinoxaline derivative with this compound involves dissolving the quinoxaline starting material in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).[] To this solution, a base, typically potassium carbonate (K₂CO₃), is added to deprotonate the nucleophilic nitrogen or sulfur atom. This compound is then added, and the reaction mixture is heated to facilitate the nucleophilic substitution. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired O- or S-acycloquinoxaline nucleoside.[]

Role in the Synthesis of Antiviral Drugs

This compound also serves as a key intermediate in the synthesis of various antiviral agents.[6][7] While specific, detailed synthetic pathways for commercially available drugs are often proprietary, the general strategy involves using this compound to introduce a flexible four-carbon linker into a heterocyclic core, which is a common motif in many antiviral compounds.

Logical Relationship in Drug Synthesis:

cluster_starting Starting Materials cluster_intermediate Intermediate cluster_final Final Product heterocycle Heterocyclic Core alkylated_intermediate Alkylated Heterocycle heterocycle->alkylated_intermediate Alkylation bromobutyl This compound bromobutyl->alkylated_intermediate antiviral Antiviral Drug alkylated_intermediate->antiviral Further Functionalization

Caption: Logical flow in the synthesis of antiviral drugs using this compound.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, particularly for pharmaceutical and agrochemical applications. Its primary advantage lies in its higher reactivity compared to its chloro-analogue, which allows for milder reaction conditions and often leads to better yields. While 4-chlorobutyl acetate presents a more economical option, its lower reactivity may necessitate more stringent reaction conditions. The choice between these and other alkylating agents should be made on a case-by-case basis, considering the nature of the substrate, desired reaction conditions, and overall cost-effectiveness of the synthetic route. For high-value, sensitive, and complex target molecules, the superior performance of this compound often justifies its higher cost.

References

Safety Operating Guide

Proper Disposal of 4-Bromobutyl Acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4-Bromobutyl acetate is paramount for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this hazardous chemical effectively.

Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling.[1] It is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Therefore, stringent safety measures must be in place before and during any handling or disposal process.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye and Face Protection: Chemical safety goggles or a face shield as specified by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use only in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling vapors or mists.[1]

Engineering Controls: Work in a well-ventilated laboratory, and ensure that safety showers and eyewash stations are readily accessible.[1]

Disposal Procedure: A Step-by-Step Guide

The disposal of this compound must be managed through an approved hazardous waste program. As a brominated organic compound, it is classified as a halogenated organic waste .[3]

Step 1: Waste Segregation

Proper segregation is the first and most critical step in hazardous waste management.

  • Designated Waste Container: Collect this compound waste in a designated, leak-proof container specifically for halogenated organic waste .[3][4][5] These containers are often color-coded (e.g., green labeled carboys) to distinguish them from other waste streams.[3]

  • Avoid Mixing: Never mix halogenated organic waste with non-halogenated organic waste, as the disposal methods and costs can differ significantly.[6] It is also crucial to avoid mixing with incompatible materials.

Step 2: Incompatible Materials

Do not mix this compound waste with the following substances to prevent dangerous chemical reactions:

  • Strong oxidizing agents[1]

  • Acids and Bases[1][6]

  • Reducing agents[1]

  • Aqueous solutions of toxic chemicals[6]

  • Heavy metals[6]

  • Water-reactive substances[6]

Step 3: Container Management

Proper container management is essential for safety and compliance.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name "this compound".[4][7] Do not use abbreviations or chemical formulas.[4] The label should also include the date when the first drop of waste was added.

  • Container Condition: Use containers that are in good condition, compatible with the chemical, and have a secure, tightly sealing lid.[4][7] The original shipping container can be a suitable option if it is in good condition.[7]

  • Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[7] The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition.[4]

Step 4: Disposal and Removal

  • Approved Waste Disposal Plant: The final disposal of the collected waste must be handled by a licensed and approved waste disposal plant.[1][2]

  • Regulatory Compliance: Chemical waste generators are responsible for ensuring that the disposal process complies with all local, regional, and national hazardous waste regulations.[1][8]

Spill and Emergency Procedures

In the event of a spill, immediate action is necessary to mitigate risks.

  • Small Spills: For small spills, absorb the chemical with an inert material such as sand, silica gel, or a universal binder.[2] Place the absorbent material in a sealed, labeled container for disposal as hazardous waste.[4]

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team.[4]

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion: Do not induce vomiting. Rinse the mouth and seek immediate medical attention.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValueCitation
Molecular Formula C6H11BrO2[8]
Molecular Weight 195.06 g/mol [8]
Boiling Point 92 - 93 °C @ 12.00mm Hg[8]
Density 1.3480 g/cm³[8]
OSHA Hazard Class Hazardous[1]
Acute Oral Toxicity Category 4[1]
Acute Dermal Toxicity Category 4[1]
Acute Inhalation Toxicity Category 4 (Vapors)[1]
Skin Corrosion/Irritation Category 2[1]
Serious Eye Damage/Irritation Category 2[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Workflow for Proper Disposal of this compound cluster_0 Preparation and Handling cluster_1 Waste Collection and Segregation cluster_2 Storage and Disposal A Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat B Work in a Ventilated Area (e.g., Chemical Fume Hood) A->B C Identify Waste as Halogenated Organic B->C Begin Disposal Process D Use Designated, Labeled, Leak-Proof Container C->D E Segregate from Incompatible Materials (Acids, Bases, Oxidizers) D->E F Store in a Cool, Dry, Well-Ventilated Satellite Accumulation Area E->F Container Ready for Storage G Arrange for Pickup by Approved Hazardous Waste Disposal Service F->G H Ensure Compliance with Local, Regional, and National Regulations G->H

References

Personal protective equipment for handling 4-Bromobutyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 4-Bromobutyl Acetate

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for handling this compound, including operational and disposal plans.

Chemical Identifier:

PropertyValue
Chemical Name This compound
CAS Number 4753-59-7[1][2][3]
Molecular Formula C6H11BrO2[3][4]
Molecular Weight 195.05 g/mol [2][3]

Physical and Chemical Properties:

PropertyValue
Appearance Clear, colorless to slightly yellow liquid[5][6]
Physical State Liquid[1]
Boiling Point 92 - 93 °C @ 12 mmHg[1][2][7]
Flash Point 109 °C / 228.2 °F (closed cup)[1][2]
Density 1.348 g/mL at 25 °C[2][7]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical.[1] Inhalation, ingestion, or skin contact can be harmful.[1] It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1]

Hazard Classification:

Hazard ClassCategory
Acute Oral ToxicityCategory 4[1]
Acute Dermal ToxicityCategory 4[1]
Acute Inhalation ToxicityCategory 4[1]
Skin Corrosion/IrritationCategory 2[1]
Serious Eye Damage/Eye IrritationCategory 2[1]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[1]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Wear protective gloves and clothing to prevent skin contact.[1]
Respiratory Protection Use only under a chemical fume hood or in a well-ventilated area.[1][4] If necessary, use a NIOSH-approved respirator.

Procedural Guidance for Handling and Storage

Adherence to proper handling and storage protocols is crucial for minimizing risks associated with this compound.

Handling Protocol:

  • Engineering Controls: Always handle this compound in a well-ventilated area or under a chemical fume hood.[1][4] Ensure that eyewash stations and safety showers are readily accessible.[1]

  • Personal Protective Equipment (PPE): Before handling, don the recommended PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Dispensing: When transferring or dispensing the chemical, avoid splashing. Use appropriate tools like a pipette or a graduated cylinder.

  • Avoidance of Contact: Avoid direct contact with skin, eyes, and clothing.[4] Do not breathe mist, vapors, or spray.[1][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[1] Do not eat, drink, or smoke in the work area.[1]

Storage Protocol:

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.[1]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep them at rest in a comfortable breathing position.[1] Seek medical attention if you feel unwell.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[4] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] Rinse mouth with water. Call a poison control center or doctor immediately if you feel unwell.[1]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[4]

  • Absorption: Soak up the spill with an inert absorbent material such as sand, silica gel, or universal binder.[4]

  • Collection: Collect the absorbed material into a suitable, closed container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and comply with regulations.

Disposal Guidelines:

  • This chemical is considered hazardous waste.[4]

  • Dispose of the contents and the container in accordance with local, state, and federal regulations.[1][8]

  • Disposal should be entrusted to a licensed waste disposal company.[8]

  • Do not dispose of it down the drain or into the environment.

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Review SDS prep2 Don PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Dispense Chemical Carefully handle1->handle2 handle3 Avoid Contact and Inhalation handle2->handle3 emg1 Spill handle2->emg1 If Spill Occurs post1 Securely Close Container handle3->post1 emg2 Exposure handle3->emg2 If Exposure Occurs post2 Store Properly post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Collect Waste in Labeled Container post3->disp1 disp2 Dispose as Hazardous Waste disp1->disp2 emg1_1 Evacuate & Ventilate emg1->emg1_1 emg1_2 Contain & Absorb emg1->emg1_2 emg1_3 Collect for Disposal emg1->emg1_3 emg2_1 Follow First-Aid (Skin, Eye, Inhalation) emg2->emg2_1 emg2_2 Seek Medical Attention emg2->emg2_2

Caption: This diagram outlines the key steps and safety precautions for handling this compound.

References

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